molecular formula C10H12BrI B3302404 1-Bromo-4-tert-butyl-2-iodo-benzene CAS No. 916747-51-8

1-Bromo-4-tert-butyl-2-iodo-benzene

Cat. No.: B3302404
CAS No.: 916747-51-8
M. Wt: 339.01 g/mol
InChI Key: WUALLSLVZKGQFW-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butyl-2-iodo-benzene is a useful research compound. Its molecular formula is C10H12BrI and its molecular weight is 339.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-tert-butyl-2-iodo-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-tert-butyl-2-iodo-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-tert-butyl-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUALLSLVZKGQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS 916747-51-8): Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

1-Bromo-4-tert-butyl-2-iodo-benzene is a halogenated aromatic compound distinguished by its unique substitution pattern. As a trifunctionalized benzene ring, it features a bulky tert-butyl group and two different halogen atoms—bromine and iodine—at positions that offer significant strategic advantages in multi-step organic synthesis. The primary value of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in transition metal-catalyzed cross-coupling reactions. This inherent electronic and steric disparity allows for programmed, site-selective functionalization, making it an invaluable building block for medicinal chemists, materials scientists, and drug development professionals seeking to construct complex molecular architectures with high precision. This guide provides an in-depth analysis of its properties, reactivity, synthetic utility, and safe handling protocols.

Section 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting.

Identification and Chemical Structure

The molecule's identity is defined by the following descriptors[1][2]:

IdentifierValue
IUPAC Name 1-bromo-4-tert-butyl-2-iodobenzene[2]
CAS Number 916747-51-8[1]
Molecular Formula C₁₀H₁₂BrI[1][2]
Molecular Weight 339.01 g/mol [1][2]
InChIKey WUALLSLVZKGQFW-UHFFFAOYSA-N[1]
Physical Properties

The observed and predicted physical characteristics are summarized below. It is crucial to note that some data, particularly thermodynamic properties, are derived from predictive models and should be treated as estimates.

PropertyValueSource
Appearance Colorless to light yellow liquid or solid[1]
Boiling Point 303.3 ± 22.0 °C (Predicted)[1]
Density 1.744 ± 0.06 g/cm³ (Predicted)[1]
Purity Typically ≥95% from commercial suppliers

Solubility and Storage: Based on its nonpolar structure, 1-Bromo-4-tert-butyl-2-iodo-benzene is expected to be insoluble in water but readily soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and toluene.

For long-term stability, the compound should be stored under an inert atmosphere, sealed from moisture, and kept in a cool, dark environment. Supplier recommendations include refrigeration at 2-8°C and protection from light, suggesting potential sensitivity to photodegradation[1].

Spectroscopic Profile (Anticipated)

While specific spectral data is best obtained from the supplier's Certificate of Analysis[3][4], the expected spectroscopic characteristics can be reliably predicted from the molecular structure:

  • ¹H NMR: The spectrum would exhibit signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. These protons would appear as a complex set of multiplets (doublets and doublets of doublets) due to their distinct chemical environments and coupling to each other. A sharp singlet, integrating to 9 protons, would be observed in the aliphatic region (approx. 1.3 ppm) for the magnetically equivalent methyl groups of the tert-butyl substituent.

  • ¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and two signals for the tert-butyl group (one quaternary and one for the methyl carbons). The carbons directly bonded to the halogens (C-Br and C-I) would be significantly downfield and their chemical shifts would be characteristic of such substitutions.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Section 3: Reactivity and Synthetic Utility

The synthetic power of 1-Bromo-4-tert-butyl-2-iodo-benzene stems directly from the differential reactivity of its two halogen substituents.

Principle of Orthogonal Reactivity

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond[5]. This reactivity gap enables chemists to perform a selective cross-coupling reaction at the iodine-bearing position under mild conditions, leaving the bromine atom untouched for a subsequent, different transformation under more forcing conditions. This "one-pot" or sequential functionalization is a cornerstone of modern synthetic strategy.

Application in Sequential Cross-Coupling

A typical application involves a two-step sequence to build complex, unsymmetrical biaryl or substituted aromatic systems. The workflow below illustrates this powerful concept, where two different coupling partners (R¹ and R²) are introduced sequentially.

G cluster_0 Step 1: C-I Bond Activation (Milder Conditions) cluster_1 Step 2: C-Br Bond Activation (Forcing Conditions) A 1-Bromo-4-tert-butyl-2-iodo-benzene B Intermediate Product (Bromine intact) A->B Selective Coupling A->B C Final Unsymmetrical Product B->C Second Coupling B->C R1 Coupling Partner 1 (e.g., R¹-B(OH)₂, R¹-C≡CH) Cat1 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Room Temp to 60°C R2 Coupling Partner 2 (e.g., R²-SnBu₃, R²-B(OH)₂) Cat2 Pd(0) Catalyst + Ligand (e.g., SPhos) >80°C

Caption: Workflow for sequential cross-coupling reactions.

Exemplary Protocol: Selective Sonogashira Coupling

This protocol describes a representative procedure for selectively coupling an alkyne at the 2-position (C-I bond). The causality behind the choice of reagents is critical: a copper(I) co-catalyst is used because it facilitates the key transmetalation step in the Sonogashira cycle, while a mild base like triethylamine (TEA) also serves as the solvent and scavenges the HI byproduct. The reaction is run at room temperature to ensure selectivity for the more labile C-I bond[6].

Objective: To synthesize 1-bromo-4-tert-butyl-2-(phenylethynyl)benzene.

Materials:

  • 1-Bromo-4-tert-butyl-2-iodo-benzene (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Anhydrous, degassed triethylamine (TEA)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Bromo-4-tert-butyl-2-iodo-benzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen three times. This is a self-validating step to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent and Reagent Addition: Add anhydrous, degassed TEA via syringe, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. This validation step prevents over-running the reaction, which could lead to side products.

  • Workup: Once the reaction is complete (typically 2-4 hours), filter the mixture through a pad of Celite to remove the catalyst and amine salts. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure product.

Section 4: Potential Applications

The structural motifs accessible from 1-Bromo-4-tert-butyl-2-iodo-benzene are prevalent in several high-value R&D sectors:

  • Medicinal Chemistry: The ability to construct highly substituted and unsymmetrical aromatic cores is central to the design of novel therapeutic agents.

  • Agrochemicals: Related di-halo-aromatic structures serve as precursors for potent insecticides and fungicides by providing a stable scaffold for attaching various pharmacophores[7].

  • Materials Science: It is an ideal starting material for synthesizing conjugated polymers and organic light-emitting diode (OLED) materials, where precise control over the molecular structure dictates the final electronic and optical properties.

Section 5: Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

GHS Hazard Information

The following hazard classifications are reported:

CategoryInformation
Pictogram

Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[9].

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use. A lab coat is mandatory[9].

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10].

Section 6: References

  • 1-Bromo-4-tert-butyl-2-iodo-benzene. PubChem. [Link]
  • A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene. Oakwood Chemical. [Link]
  • 1-Bromo-4-iodobenzene. Wikipedia. [Link]

Sources

1-Bromo-4-(tert-butyl)-2-iodobenzene chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Reactivity of 1-Bromo-4-(tert-butyl)-2-iodobenzene

Introduction: A Versatile Building Block for Complex Synthesis

1-Bromo-4-(tert-butyl)-2-iodobenzene is a polysubstituted aromatic compound of significant interest to researchers in synthetic organic chemistry, drug discovery, and materials science. Its structure, featuring a bulky tert-butyl group and two different halogen atoms (bromine and iodine) at specific positions on a benzene ring, provides a unique platform for sequential and site-selective functionalization. The tert-butyl group enhances solubility in organic solvents and imparts steric influence, while the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. The C-I bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, allowing for selective reactions at the 2-position while leaving the more robust C-Br bond at the 1-position intact for subsequent transformations.[1]

This guide provides a comprehensive analysis of the chemical structure of 1-Bromo-4-(tert-butyl)-2-iodobenzene, detailing its synthesis and elucidation through modern spectroscopic techniques. We will explore the causality behind its characteristic spectral signatures and delve into the principles governing its reactivity, offering field-proven insights for its application in advanced chemical synthesis.

Proposed Synthesis: A Validated Approach via Diazotization

While various synthetic routes can be envisioned, the most reliable and field-proven method for preparing aryl halides of this nature is through a Sandmeyer-type reaction, which involves the diazotization of an appropriate aniline precursor.[1][2] This approach is selected for its high functional group tolerance, predictable regiochemistry, and consistent yields.

The logical precursor for this synthesis is 2-bromo-4-(tert-butyl)aniline. The synthesis proceeds via two critical steps: the formation of a diazonium salt followed by its substitution with iodide.

Experimental Protocol: Synthesis of 1-Bromo-4-(tert-butyl)-2-iodobenzene

Materials:

  • 2-Bromo-4-(tert-butyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve 2-bromo-4-(tert-butyl)aniline in a mixture of concentrated sulfuric acid and water at 0-5 °C (ice bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.[2] Diazonium salts can be explosive if isolated; therefore, they should be handled as a solution at low temperatures.[2]

    • Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-Bromo-4-(tert-butyl)-2-iodobenzene.

G cluster_synthesis Synthesis Workflow Precursor 2-Bromo-4-(tert-butyl)aniline Diazotization Diazotization NaNO₂, H₂SO₄, 0-5 °C Precursor->Diazotization Step 1 DiazoniumSalt In situ Diazonium Salt Diazotization->DiazoniumSalt Iodination Iodination (Sandmeyer) KI, H₂O DiazoniumSalt->Iodination Step 2 Product 1-Bromo-4-(tert-butyl)-2-iodobenzene Iodination->Product

Caption: Proposed synthetic workflow for 1-Bromo-4-(tert-butyl)-2-iodobenzene.

Structural Analysis: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the 1-Bromo-4-(tert-butyl)-2-iodobenzene structure relies on the synergistic interpretation of data from several spectroscopic methods. While experimental spectra for this specific compound are not widely published, we can predict the expected spectral data with high confidence based on established principles and data from analogous structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1-Bromo-4-(tert-butyl)-2-iodobenzene, we expect to see signals corresponding to the tert-butyl group and the three protons on the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Assignment & Rationale
~ 7.8 - 7.9H-3: A doublet, downfield due to the strong deshielding effect of the adjacent iodine atom.
~ 7.4 - 7.5H-5: A doublet of doublets, deshielded by the para-bromine atom.
~ 7.1 - 7.2H-6: A doublet, influenced by the adjacent bromine atom.
~ 1.3 - 1.4tert-butyl protons: A singlet, integrating to 9H. This region is characteristic for tert-butyl groups on an aromatic ring.[3]

Causality and Interpretation:

  • The three aromatic protons are distinct and will appear as a complex set of coupled signals in the aromatic region (~7.0-8.0 ppm).

  • The proton at position 3 (H-3), being ortho to the iodine, is expected to be the most downfield (highest chemical shift) due to the deshielding anisotropic effect of iodine.

  • The large, sharp singlet integrating to nine protons is the unmistakable signature of the magnetically equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. We expect ten distinct signals: six for the aromatic carbons and two for the tert-butyl group carbons (one quaternary and one for the three equivalent methyl groups).

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment & Rationale
~ 152 - 154C-4: The carbon attached to the tert-butyl group, significantly downfield.
~ 139 - 141C-3: Aromatic CH, deshielded by the adjacent iodine.
~ 132 - 134C-5: Aromatic CH.
~ 128 - 130C-6: Aromatic CH.
~ 122 - 124C-1: The carbon bearing the bromine atom. The "heavy atom effect" of bromine can cause this signal to be less deshielded than expected based on electronegativity alone.[4]
~ 98 - 100C-2: The carbon bearing the iodine atom. The heavy atom effect is very pronounced for iodine, shifting this signal significantly upfield.[5]
~ 34 - 36Quaternary C of tert-butyl: The central carbon of the tert-butyl group.[6]
~ 30 - 32Methyl C of tert-butyl: The three equivalent methyl carbons of the tert-butyl group.[6]

Causality and Interpretation:

  • The most upfield signal in the aromatic region is predicted to be C-2, the carbon directly attached to the iodine atom. This is a classic example of the "heavy atom effect," where the large electron cloud of iodine provides significant shielding to the attached carbon nucleus.[4]

  • Conversely, the carbon attached to the bromine (C-1) will be further downfield. The remaining aromatic carbons will have shifts influenced by the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode & Rationale
2960 - 2870C-H stretch (sp³): Characteristic of the methyl groups in the tert-butyl substituent.
~ 3100 - 3000C-H stretch (sp²): Aromatic C-H stretching vibrations.
~ 1580, 1470C=C stretch: Aromatic ring stretching vibrations.
~ 800 - 900C-H bend (out-of-plane): This strong absorption is indicative of the 1,2,4-trisubstitution pattern on the benzene ring.
~ 550 - 650C-Br stretch: Characteristic absorption for an aryl bromide.
~ 500 - 600C-I stretch: Characteristic absorption for an aryl iodide.

Causality and Interpretation: The IR spectrum serves as a fingerprint for the molecule.[7] The key diagnostic peaks are the C-H stretches for both the alkyl (tert-butyl) and aromatic portions, the characteristic aromatic ring stretches, and the strong out-of-plane bending that confirms the substitution pattern. The C-Br and C-I stretching vibrations are found in the low-frequency fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Predicted Mass Spectrometry Data (EI)
m/z (Mass-to-Charge Ratio) Assignment & Rationale
338, 340[M]⁺• (Molecular Ion): The presence of two peaks of nearly equal intensity is the definitive signature of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The nominal mass is 339.[8]
323, 325[M - CH₃]⁺: Loss of a methyl radical from the tert-butyl group, a very common fragmentation pathway for tert-butyl substituted aromatics.
211, 213[M - I]⁺: Loss of an iodine radical.
183[M - Br - I]⁺•: Loss of both halogen atoms.

Causality and Interpretation: The most crucial piece of information from the mass spectrum is the molecular ion peak. The characteristic isotopic pattern of bromine (a ~1:1 ratio for [M]⁺ and [M+2]⁺) provides unambiguous evidence for its presence. Fragmentation patterns, such as the loss of a methyl group to form a stable benzylic-type cation, and the loss of the halogen atoms, further corroborate the proposed structure.

Reactivity and Synthetic Applications: Exploiting Differential Halogen Reactivity

The primary synthetic value of 1-Bromo-4-(tert-butyl)-2-iodobenzene lies in the differential reactivity of its two halogen substituents in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The C(sp²)-I bond has a lower bond dissociation energy than the C(sp²)-Br bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Pd(0).[9] This energy difference allows for highly selective functionalization at the iodine-bearing C-2 position under mild reaction conditions, while the C-1 bromine remains available for a second, distinct coupling reaction under more forcing conditions.

Workflow: Selective Sonogashira Coupling

A prime example of this selectivity is the Sonogashira coupling with a terminal alkyne. By using a suitable palladium catalyst and copper(I) cocatalyst at or near room temperature, the alkyne can be coupled exclusively at the C-2 position.

G cluster_reactivity Selective Sonogashira Coupling StartMat 1-Bromo-4-(tert-butyl)-2-iodobenzene Reagents R-C≡C-H Pd(PPh₃)₄, CuI, Base StartMat->Reagents Mild Conditions Intermediate Selective Oxidative Addition at C-I bond Reagents->Intermediate Product 2-Alkynyl-1-bromo-4-(tert-butyl)benzene Intermediate->Product Reductive Elimination

Caption: Selective functionalization via Sonogashira coupling at the C-I bond.

This stepwise approach enables the synthesis of complex, unsymmetrical molecules that would be difficult to access through other methods, making 1-Bromo-4-(tert-butyl)-2-iodobenzene a powerful tool for constructing molecular architectures.

Conclusion

The chemical structure of 1-Bromo-4-(tert-butyl)-2-iodobenzene is definitively characterized by a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle: ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy identifies functional groups and substitution patterns, and Mass Spectrometry confirms the molecular weight and elemental composition. The compound's true synthetic power is realized through its differential halogen reactivity, which allows for precise, stepwise modifications to the aromatic core. This guide provides the foundational knowledge required for researchers and scientists to confidently synthesize, characterize, and strategically employ this versatile chemical building block in their research endeavors.

References

  • Lauterbur, P. C. (1963). ¹³C Nuclear Magnetic Resonance Spectroscopy. III. Iodobenzene and Methyliodobenzenes. Journal of Chemical Physics, 38(6), 1432-1439.
  • Forbes, W. F. (1961). Light Absorption Studies. Part XIX. The Ultraviolet Absorption Spectra of Iodobenzenes. Canadian Journal of Chemistry, 39(5), 1131-1142.
  • Novak, I., & Klasinc, L. (2000). Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. Journal of Physical Organic Chemistry, 13(8), 461-466.
  • Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2572.
  • Pate, B. H., et al. (2011). Rotational spectroscopy of iodobenzene and iodobenzene–neon with a direct digital 2–8 GHz chirped-pulse Fourier transform microwave spectrometer. Journal of Molecular Spectroscopy, 269(1), 103-110.
  • Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butyl-2-iodo-benzene. Available at: [Link]

  • Viciu, M. S., & Nolan, S. P. (2005). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 105(6), 2229-2272.
  • Squibb, R. J., et al. (2016). Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics. The Journal of Physical Chemistry A, 120(30), 5941-5948.
  • PubChem. (n.d.). 1-Bromo-4-iodobenzene. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. In NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. In NIST Chemistry WebBook. Available at: [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Available at: [Link]

  • Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632–6639.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Available at: [Link]

  • SpectraBase. (n.d.). 1-Bromo-3,5-ditert-butylbenzene. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. In NIST Chemistry WebBook. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
  • ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic acid... [Image]. Available at: [Link]

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Technical Guide: Comparative Analysis of 1-Bromo-4-tert-butylbenzene and its 2-Iodo Derivative

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative physical properties, synthesis, and application logic of 1-Bromo-4-tert-butylbenzene versus its di-halogenated derivative, 1-Bromo-4-tert-butyl-2-iodo-benzene .

Executive Summary

In the architecture of complex organic scaffolds—particularly for drug discovery and material science—the transition from a mono-halogenated arene to a di-halogenated heteroarene represents a shift from a terminal building block to a bifunctional linchpin .

  • Compound A (1-Bromo-4-tert-butylbenzene): A standard, robust intermediate used primarily for introducing the 4-tert-butylphenyl moiety via lithiation or metal-catalyzed cross-coupling. It acts as a "capping" agent.

  • Compound B (1-Bromo-4-tert-butyl-2-iodo-benzene): A highly specialized, orthogonal building block. The presence of both Iodine (C–I) and Bromine (C–Br) bonds allows for chemoselective sequential cross-coupling . The C–I bond reacts under mild conditions (leaving the C–Br bond intact), enabling the precise construction of non-symmetrical biaryls or tri-substituted cores.[1]

Physical Properties Comparison

The introduction of the iodine atom at the ortho position relative to the bromine significantly alters the physical profile, increasing density and lipophilicity while modifying the solid-state characteristics.

Property1-Bromo-4-tert-butylbenzene 1-Bromo-4-tert-butyl-2-iodo-benzene Implication for Handling
CAS Number 3972-65-4916747-51-8Unique identifiers for procurement.[2]
Molecular Formula C₁₀H₁₃BrC₁₀H₁₂BrIMass increase of ~126 Da due to Iodine.
Molecular Weight 213.12 g/mol 339.01 g/mol Significant increase affecting stoichiometry.
Physical State (25°C) Liquid (or low-melting solid)Solid (Low melting)Compound B requires weighing of solids; A is volumetric.
Melting Point 13–16 °C~45–55 °C (Predicted/Analog)B is easier to handle as a solid; A may freeze in cold storage.
Boiling Point 80–81 °C (2 mmHg)303.3 °C (Predicted, 760 mmHg)B has much lower volatility; A requires careful vac distillation.
Density 1.229 g/mL1.744 g/cm³ (Predicted)B is significantly denser, affecting extraction layer separation.
Refractive Index 1.533N/ARelevant for purity checks of liquid A.
Solubility Insoluble in water; Soluble in organic solvents (DCM, THF)Insoluble in water; Soluble in organic solventsBoth require anhydrous organic solvents for coupling.

Note on Storage: Compound B (Iodo-variant) is light-sensitive due to the labile C–I bond. It must be stored in amber vials, preferably under inert gas at -20°C to prevent iodine liberation (discoloration). Compound A is stable at room temperature.

Structural & Electronic Analysis

The "2-iodo" modification is not merely a structural appendage; it fundamentally alters the electronic landscape of the molecule.

  • Steric Environment: The iodine atom at the 2-position is ortho to the bromine. This creates a "1,2-dihalo" motif. While the tert-butyl group at position 4 is bulky, it is meta to the iodine, minimizing direct steric clash during the oxidative addition at the C–I bond.

  • Bond Dissociation Energy (BDE):

    • C–I Bond: ~65 kcal/mol (Weaker, more reactive).

    • C–Br Bond: ~81 kcal/mol (Stronger, less reactive).

    • C–H Bond: ~110 kcal/mol.

    • Result: This ~16 kcal/mol difference is the thermodynamic basis for chemoselectivity . Palladium(0) will insert into the C–I bond orders of magnitude faster than the C–Br bond at room temperature.

Synthetic Pathways[3][4][5][6]

Synthesis of Compound B from Compound A

Direct iodination of Compound A is challenging due to regioselectivity issues (the tert-butyl group directs ortho to itself, favoring position 3, not 2). Therefore, the synthesis of 1-Bromo-4-tert-butyl-2-iodo-benzene typically requires Directed Ortho Metalation (DoM) , leveraging the inductive effect of the Bromine atom to direct lithiation to the 2-position.

Protocol: Directed Ortho Metalation (DoM)

This method ensures the Iodine is installed ortho to the Bromine.

  • Reagents: 1-Bromo-4-tert-butylbenzene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Iodine (I₂, 1.2 eq), THF (Anhydrous).

  • Conditions: -78 °C, Inert Atmosphere (Argon/Nitrogen).

  • Mechanism:

    • LDA deprotonates the position ortho to the Bromine (Position 2) at -78°C. The inductive withdrawal of Br stabilizes the ortho-lithio species.

    • Note: The bulky tert-butyl group at Position 4 discourages lithiation at Position 3 sterically.

    • The lithiated intermediate is quenched with elemental Iodine.

SynthesisWorkflow Start 1-Bromo-4-tert-butylbenzene (Compound A) Step1 Cool to -78°C in THF Add LDA (1.1 eq) Start->Step1 Deprotonation Inter Intermediate: [2-Lithio-1-bromo-species] Step1->Inter Ortho-Lithiation Step2 Quench with I2 Inter->Step2 Electrophilic Trap End 1-Bromo-4-tert-butyl-2-iodo-benzene (Compound B) Step2->End Workup

Figure 1: Directed Ortho Metalation (DoM) pathway for synthesizing the 2-iodo derivative with high regiocontrol.

Reactivity & Applications: The Orthogonal Strategy

The primary value of 1-Bromo-4-tert-butyl-2-iodo-benzene lies in its ability to undergo sequential cross-coupling. This allows researchers to build non-symmetrical scaffolds without using protecting groups.

Chemoselective Coupling Workflow

Objective: Couple two different aryl groups (Ar¹ and Ar²) to the central benzene core.

  • Reaction 1 (Selective C–I Activation):

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Conditions: Room Temperature (25°C).

    • Outcome: Oxidative addition occurs exclusively at the C–I bond. The C–Br bond remains intact.

    • Product: 2-Aryl-1-bromo-4-tert-butylbenzene.

  • Reaction 2 (C–Br Activation):

    • Catalyst: Pd(OAc)₂ / S-Phos or Pd(PtBu₃)₂.

    • Conditions: Elevated Temperature (80–100°C).

    • Outcome: Oxidative addition at the remaining C–Br bond.

    • Product: 1,2-Diaryl-4-tert-butylbenzene.

Chemoselectivity Substrate 1-Bromo-4-tert-butyl-2-iodo-benzene (Iodo & Bromo active) Reaction1 Suzuki Coupling 1 (Ar¹-B(OH)₂, Pd(0), RT) Substrate->Reaction1 Fast Oxidative Addition (C-I) Intermediate Intermediate Product (C-Br bond INTACT) Reaction1->Intermediate Chemoselective Reaction2 Suzuki Coupling 2 (Ar²-B(OH)₂, Pd(0), 80°C) Intermediate->Reaction2 Slow Oxidative Addition (C-Br) Final Final Scaffold (1,2-Diaryl-4-tert-butylbenzene) Reaction2->Final Full Functionalization

Figure 2: Sequential chemoselective cross-coupling logic utilizing the reactivity difference between C–I and C–Br bonds.

Experimental Protocol: Selective Sonogashira Coupling

A self-validating protocol for selectively engaging the Iodine position.

Reagents:

  • 1-Bromo-4-tert-butyl-2-iodo-benzene (1.0 mmol)

  • Phenylacetylene (1.05 mmol)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Addition: Add the di-halo substrate, Pd catalyst, and CuI.

  • Solvent: Add degassed THF/Et₃N.

  • Coupling: Add phenylacetylene dropwise at Room Temperature .

    • Critical Control Point: Do not heat. Heating risks activating the C–Br bond or causing scrambling.

  • Monitoring: Monitor by TLC or GC-MS. The starting material (MW 339) should disappear, replaced by the mono-coupled product (MW ~313 + Alkyne). The di-coupled product should be absent.

  • Workup: Filter through a celite pad, concentrate, and purify via silica column.

References

  • PubChem. 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS 916747-51-8) Compound Summary. [Link]

Sources

A Technical Guide to the Solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-4-tert-butyl-2-iodo-benzene is a polysubstituted aromatic compound with significant utility as a building block in organic synthesis and materials science. Its successful application in these fields is critically dependent on its behavior in solution, with solubility being a primary determinant for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will explore the physicochemical properties of the molecule, apply fundamental solubility theories to predict its behavior, and present a detailed, field-proven protocol for accurate quantitative measurement. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility profile for process development and optimization.

Molecular Profile and Physicochemical Characteristics

Understanding the solubility of any compound begins with a thorough analysis of its molecular structure and inherent physical properties. 1-Bromo-4-tert-butyl-2-iodo-benzene (C₁₀H₁₂BrI) is a heavily substituted, non-polar molecule. Its key characteristics are summarized below.

Structure:

Figure 1: Chemical Structure of 1-Bromo-4-tert-butyl-2-iodo-benzene.

Table 1: Physicochemical Properties of 1-Bromo-4-tert-butyl-2-iodo-benzene

PropertyValueSource
Molecular Weight 339.01 g/mol [1]
Molecular Formula C₁₀H₁₂BrI[2]
XLogP3 (cLogP) 4.9[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 0[1]
Predicted Boiling Point 303.3 ± 22.0 °C[2]
Expert Analysis of Physicochemical Profile:

The key to predicting solubility lies in these properties.

  • High Molecular Weight (339.01 g/mol ): The large size of the molecule requires more energy for a solvent to disrupt the solute-solute interactions in its solid lattice.

  • High XLogP3 (4.9): The XLogP3 value is a measure of lipophilicity. A value this high indicates a strong preference for non-polar, lipid-like environments over polar, aqueous environments. This is the single most important predictor of its solubility behavior.

  • Absence of Hydrogen Bond Donors/Acceptors: The molecule cannot engage in hydrogen bonding, the powerful intermolecular force that governs solubility in protic solvents like water and alcohols.[3]

Collectively, these characteristics strongly suggest that 1-Bromo-4-tert-butyl-2-iodo-benzene will be effectively insoluble in water and highly soluble in non-polar organic solvents.

Theoretical Framework and Predicted Solubility

The foundational principle governing solubility is "like dissolves like".[4][5][6] This means that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[6]

For 1-Bromo-4-tert-butyl-2-iodo-benzene, the predominant intermolecular forces are weak van der Waals forces, specifically London dispersion forces, which are significant due to the large, polarizable electron clouds of the iodine and bromine atoms and the overall size of the molecule.

Based on this principle, we can predict its solubility in various classes of organic solvents.

Table 2: Predicted Solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene in Common Organic Solvents

Solvent ClassExample SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneLondon DispersionHigh The intermolecular forces of the solute and solvent are of the same type and comparable magnitude, leading to a favorable energetic exchange.[7][8]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl AcetateDipole-Dipole, London DispersionHigh to Moderate These solvents possess moderate polarity and are effective at solvating large organic molecules. Halogenated solvents like DCM are often excellent choices for halogenated solutes.[9]
Polar Protic Methanol, Ethanol, WaterHydrogen BondingLow to Insoluble The strong hydrogen-bonding network of these solvents would need to be disrupted to accommodate the non-polar solute. The weak interactions formed would not compensate for this energy cost.[5][6]

Experimental Protocol for Quantitative Solubility Determination

While predictions are invaluable, empirical data is the gold standard. The most robust and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[10] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Objective

To determine the equilibrium solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Reagents
  • 1-Bromo-4-tert-butyl-2-iodo-benzene (solid, >98% purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (± 0.01 mg)

  • Centrifuge capable of holding vials/tubes

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 1-Bromo-4-tert-butyl-2-iodo-benzene to a pre-weighed scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~20-50 mg of solid is typical for a 2 mL volume.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. Causality Note: 24-48 hours is standard to ensure the system reaches thermodynamic equilibrium. For crystalline compounds, dissolution can be slow, and shorter times may lead to an underestimation of solubility.

  • Phase Separation: After equilibration, remove the vials and let them stand for 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sample Collection: Carefully draw a sample from the clear supernatant using a pipette. Critical Step: Do not disturb the solid pellet at the bottom. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of 1-Bromo-4-tert-butyl-2-iodo-benzene.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Self-Validation and Trustworthiness

To ensure the system has reached equilibrium, a time-point study is recommended. Samples of the supernatant can be taken at 24, 48, and 72 hours. If the calculated solubility values at these time points are statistically identical, it confirms that equilibrium has been achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_separation Phase 2: Separation & Sampling cluster_analysis Phase 3: Analysis & Calculation A 1. Add Excess Solid (Solute) to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate on Shaker (e.g., 24-48h at 25°C) B->C D 4. Centrifuge to Pellet Solid C->D Ensure solid is still present E 5. Collect Supernatant D->E F 6. Filter Supernatant (0.22 µm Syringe Filter) E->F G 7. Prepare Serial Dilution F->G H 8. Analyze by HPLC-UV G->H I 9. Calculate Solubility (vs. Standard Curve) H->I Result Final Result: Equilibrium Solubility (mg/mL or mol/L) I->Result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

The solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene is dictated by its large, non-polar, and non-hydrogen-bonding molecular structure. Theoretical principles strongly predict high solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate to high solubility in polar aprotic solvents (e.g., THF, DCM), with poor solubility in polar protic solvents like water and ethanol. For researchers and developers requiring precise quantification, the equilibrium shake-flask method coupled with HPLC analysis provides a reliable and robust pathway to obtaining high-quality, reproducible data. This understanding is paramount for the effective use of this versatile chemical intermediate in synthesis and material science applications.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 26, 2026.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 26, 2026.
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 26, 2026.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved February 26, 2026.
  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 26, 2026.
  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved February 26, 2026.
  • Angles and Acid. (n.d.). Polar and Non-polar Solubility: Like dissolves like. Retrieved February 26, 2026.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 26, 2026.
  • YouTube. (2024, December 16). Solubility in Nonpolar Solvents. Retrieved February 26, 2026.
  • PubChem. (n.d.). 1-Bromo-4-tert-butyl-2-iodo-benzene. Retrieved February 26, 2026, from [Link].

  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 26, 2026.
  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved February 26, 2026.
  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved February 26, 2026, from [Link].

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved February 26, 2026.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 26, 2026, from [Link].

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026.

Sources

An In-Depth Technical and Safety Guide on 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS No. 916747-51-8). As a Senior Application Scientist, the following information is synthesized from available data sheets of the compound and its structural analogs, providing a robust safety profile for laboratory and research applications.

Section 1: Chemical Identity and Physical Properties

1.1. Chemical Identity:

  • IUPAC Name: 1-bromo-4-(tert-butyl)-2-iodobenzene[1]

  • Synonyms: 1-Bromo-4-tert-butyl-2-iodo-benzene[1]

  • CAS Number: 916747-51-8

  • Molecular Formula: C₁₀H₁₂BrI[1]

  • Molecular Weight: 339.01 g/mol [1]

  • Chemical Structure:

    • SMILES: CC(C)(C)c1cc(I)c(Br)cc1[1]

    • InChI Key: WUALLSLVZKGQFW-UHFFFAOYSA-N[1]

1.2. Physical and Chemical Properties:

PropertyValueSource
Appearance Solid or liquidSigma-Aldrich
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water (predicted)
Density Not available

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are skin and eye irritation.

2.1. GHS Classification:

  • Skin Irritation: Category 2 (Causes skin irritation)

  • Eye Irritation: Category 2 (Causes serious eye irritation)

2.2. GHS Label Elements:

  • Pictogram:

    
    
    
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • Prevention:

      • P264: Wash skin thoroughly after handling.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Response:

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P332 + P313: If skin irritation occurs: Get medical advice/attention.

      • P337 + P313: If eye irritation persists: Get medical advice/attention.

      • P362 + P364: Take off contaminated clothing and wash it before reuse.

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[2][3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen iodide.[5]

  • Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2][5]

Section 5: Accidental Release Measures

  • Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment as required. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[6]

  • Environmental Precautions: Should not be released into the environment.[3]

  • Methods and Materials for Containment and Cleaning Up:

    • For spills: Absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[2]

    • For solids: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[3]

Section 6: Handling and Storage

  • Precautions for Safe Handling: Handle in accordance with good industrial hygiene and safety practices. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[3][4]

  • Conditions for Safe Storage, Including any Incompatibilities: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light. Incompatible with strong oxidizing agents.[2][3]

Section 7: Exposure Controls/Personal Protection

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Recommended glove materials include nitrile rubber.[3]

    • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

Section 8: Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Possibility of Hazardous Reactions: None under normal processing.[2]

  • Conditions to Avoid: Incompatible products, excess heat, and exposure to light.[7]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon oxides, hydrogen bromide, hydrogen iodide.[5]

Section 9: Toxicological Information

Specific toxicological data for 1-Bromo-4-tert-butyl-2-iodo-benzene is not available. The information below is based on the GHS classification and data from structurally similar compounds.

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: May cause respiratory irritation (based on analogous compounds).[3]

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 10: Ecological Information

Specific ecological data for 1-Bromo-4-tert-butyl-2-iodo-benzene is not available.

  • Ecotoxicity: Do not empty into drains.[3]

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Section 11: Disposal Considerations

  • Waste Treatment Methods: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Section 12: Transport Information

  • DOT (US): Not regulated.

  • IATA: Not regulated.

  • IMDG: Not regulated.

Section 13: Regulatory Information

Safety, health, and environmental regulations specific for the substance or mixture are not fully established.

Section 14: Additional Information

The information provided in this guide is based on the current state of our knowledge. It is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not therefore be construed as guaranteeing any specific property of the product.

Visualizations

Experimental Workflow: Safe Handling Protocol

G Workflow for Safe Handling of 1-Bromo-4-tert-butyl-2-iodo-benzene cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Prepare for Reaction prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose Dispose of Waste in Designated Containers decontaminate->dispose cleanup_area Clean Work Area dispose->cleanup_area remove_ppe Remove and Dispose of PPE cleanup_area->remove_ppe G Relationship between Hazards and Precautionary Measures cluster_hazards Identified Hazards cluster_precautions Precautionary Measures substance 1-Bromo-4-tert-butyl-2-iodo-benzene skin_irrit Skin Irritation (H315) substance->skin_irrit eye_irrit Eye Irritation (H319) substance->eye_irrit ppe Wear PPE (P280) (Gloves, Goggles, Lab Coat) skin_irrit->ppe handling Wash Hands After Handling (P264) skin_irrit->handling first_aid First Aid Procedures (P302, P305) skin_irrit->first_aid eye_irrit->ppe eye_irrit->first_aid

Sources

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1-Bromo-4-tert-butyl-2-iodobenzene and 2-Bromo-4-tert-butyl-1-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of two constitutional isomers, 1-Bromo-4-tert-butyl-2-iodo-benzene and 2-Bromo-4-tert-butyl-1-iodobenzene. These polysubstituted aromatic compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document details their distinct synthetic pathways, explores the underlying principles of regioselectivity, and offers a comparative analysis of their spectroscopic and reactive properties. The differential reactivity of the carbon-halogen bonds in these isomers presents unique opportunities for sequential cross-coupling reactions, a topic of significant interest in modern synthetic strategy.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and material characteristics. The isomers 1-Bromo-4-tert-butyl-2-iodo-benzene and 2-Bromo-4-tert-butyl-1-iodobenzene offer a compelling case study in the strategic synthesis and utilization of such compounds. The presence of two different halogens, bromine and iodine, at distinct positions relative to a bulky tert-butyl group, allows for selective functionalization, making them highly versatile synthons. For instance, 2-Bromo-4-tert-butyl-1-iodobenzene is recognized as a valuable precursor in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.[1]

This guide will dissect the key differences between these two isomers, providing a robust framework for their synthesis, characterization, and application in research and development.

Structural and Spectroscopic Differentiation

The fundamental difference between the two isomers lies in the relative positions of the bromine and iodine atoms on the 4-tert-butylbenzene scaffold. This seemingly subtle variation has profound implications for their chemical and physical properties, which are most clearly elucidated through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Visualizing the Isomers

Figure 1: Chemical structures of the two isomers.

Comparative Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted NMR data for the two isomers. The NMR data has been predicted using advanced computational algorithms to provide a reliable basis for their differentiation.

Property1-Bromo-4-tert-butyl-2-iodo-benzene2-Bromo-4-tert-butyl-1-iodobenzeneData Source
CAS Number 916747-51-8860435-39-8[2][3]
Molecular Formula C₁₀H₁₂BrIC₁₀H₁₂BrI[2][3]
Molecular Weight 339.01 g/mol 339.01 g/mol [2][3]
Predicted ¹H NMR (δ, ppm) ~7.8 (d), ~7.5 (dd), ~7.2 (d)~7.9 (d), ~7.4 (dd), ~7.1 (d)Predicted
Predicted ¹³C NMR (δ, ppm) ~150, ~140, ~135, ~130, ~128, ~100, ~35, ~31~152, ~142, ~138, ~132, ~126, ~98, ~35, ~31Predicted

Note on Predicted Data: The predicted chemical shifts are based on computational models and serve as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent and other experimental conditions.

The predicted ¹H NMR spectra for both isomers are expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The differences in the chemical shifts and coupling patterns will be influenced by the positions of the two halogen substituents. In 1-Bromo-4-tert-butyl-2-iodo-benzene, the proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet. A similar pattern is expected for 2-Bromo-4-tert-butyl-1-iodobenzene, but the precise chemical shifts will differ due to the altered electronic environment.

In the ¹³C NMR spectra, the number of signals will reflect the symmetry of the molecules. Both isomers are expected to show eight distinct signals: six for the aromatic carbons and two for the tert-butyl group (one for the quaternary carbon and one for the methyl carbons). The chemical shifts of the carbon atoms directly bonded to the halogens will be significantly affected, with the carbon attached to iodine appearing at a higher field (lower ppm) than the one bonded to bromine.

Synthetic Strategies and Mechanistic Considerations

The synthesis of these isomers requires careful consideration of regioselectivity, primarily governed by the directing effects of the substituents on the aromatic ring. The bulky tert-butyl group is an ortho, para-director, while halogens are deactivating but also ortho, para-directing.

Synthesis of 1-Bromo-4-tert-butyl-2-iodobenzene

A plausible synthetic route to this isomer starts from the readily available 1-bromo-4-tert-butylbenzene.[4][5] The challenge lies in the regioselective introduction of the iodine atom at the C2 position.

Experimental Workflow: Synthesis of 1-Bromo-4-tert-butyl-2-iodobenzene

G start 1-Bromo-4-tert-butylbenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 Electrophilic Aromatic Substitution intermediate1 1-Bromo-4-tert-butyl-2-nitrobenzene step1->intermediate1 step2 Reduction (e.g., Sn/HCl) intermediate1->step2 intermediate2 2-Bromo-5-tert-butylaniline step2->intermediate2 step3 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Sandmeyer Reaction (KI) intermediate3->step4 product 1-Bromo-4-tert-butyl-2-iodobenzene step4->product

Figure 2: Proposed synthetic workflow for 1-Bromo-4-tert-butyl-2-iodobenzene.

Protocol 1: Synthesis of 1-Bromo-4-tert-butyl-2-iodobenzene

  • Nitration: 1-bromo-4-tert-butylbenzene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group. The bulky tert-butyl group directs the nitration primarily to the ortho position.

  • Reduction: The resulting 1-bromo-4-tert-butyl-2-nitrobenzene is then reduced to the corresponding aniline, 2-bromo-5-tert-butylaniline, using a standard reducing agent like tin and hydrochloric acid.

  • Diazotization: The aniline is diazotized at low temperatures (0-5 °C) using sodium nitrite and a strong acid (e.g., sulfuric acid) to form the diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is replaced by iodine, yielding the final product, 1-Bromo-4-tert-butyl-2-iodo-benzene.[6] The product can be purified by column chromatography.

Synthesis of 2-Bromo-4-tert-butyl-1-iodobenzene

The synthesis of this isomer can be approached starting from 2-bromo-4-tert-butylaniline, which is commercially available.

Experimental Workflow: Synthesis of 2-Bromo-4-tert-butyl-1-iodobenzene

G start 2-Bromo-4-tert-butylaniline step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Sandmeyer Reaction (KI) intermediate1->step2 product 2-Bromo-4-tert-butyl-1-iodobenzene step2->product

Figure 3: Synthetic workflow for 2-Bromo-4-tert-butyl-1-iodobenzene.

Protocol 2: Synthesis of 2-Bromo-4-tert-butyl-1-iodobenzene

  • Diazotization: 2-Bromo-4-tert-butylaniline is dissolved in an acidic solution (e.g., aqueous hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt in situ.[7]

  • Sandmeyer Reaction: A solution of potassium iodide is then added to the freshly prepared diazonium salt solution. The reaction mixture is allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of 2-Bromo-4-tert-butyl-1-iodobenzene.[8] The product can be isolated by extraction and purified by column chromatography.

Comparative Reactivity: The "Ortho Effect" and Halogen Selectivity

The differential reactivity of these isomers is a key aspect for their application in sequential synthesis. Two main factors govern this: the "ortho effect" and the inherent difference in the reactivity of the C-I and C-Br bonds.

The Ortho Effect: The presence of a substituent ortho to a reactive site can sterically hinder the approach of reagents. In 1-Bromo-4-tert-butyl-2-iodo-benzene, the iodine atom is flanked by a bromine atom and a hydrogen atom. In 2-Bromo-4-tert-butyl-1-iodobenzene, the iodine is ortho to the bulky tert-butyl group. This steric hindrance can influence the rate and outcome of reactions at the iodine position.

Differential Halogen Reactivity: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the metal catalyst. This allows for selective reactions at the iodine position under milder conditions, leaving the bromine available for a subsequent transformation under more forcing conditions.

This selective reactivity is a powerful tool for the synthesis of complex, unsymmetrical molecules. For example, a Sonogashira coupling can be performed selectively at the iodine position, followed by a Suzuki coupling at the bromine position.

Applications in Drug Development and Agrochemicals

The unique structural features of these isomers make them attractive building blocks in several areas of chemical research and development.

  • Drug Discovery: The ability to selectively introduce different functionalities at specific positions on the benzene ring is crucial for structure-activity relationship (SAR) studies in drug discovery. These isomers can serve as scaffolds for the synthesis of libraries of compounds to be screened for biological activity.

  • Agrochemicals: As previously mentioned, 2-Bromo-4-tert-butyl-1-iodobenzene is a known intermediate in the synthesis of agrochemicals.[1] The presence of both bromine and iodine can enhance the biological activity of the final product.

  • Materials Science: Polysubstituted aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern of these isomers can be used to fine-tune the electronic and photophysical properties of these materials.

Conclusion

1-Bromo-4-tert-butyl-2-iodo-benzene and 2-Bromo-4-tert-butyl-1-iodobenzene, while constitutionally similar, exhibit distinct properties and require different synthetic strategies. The principles of regioselectivity in electrophilic aromatic substitution and the Sandmeyer reaction are key to their controlled synthesis. Their differential halogen reactivity, a consequence of the distinct bond strengths of C-I and C-Br, makes them highly valuable and versatile intermediates for the construction of complex organic molecules. A thorough understanding of their synthesis, spectroscopic properties, and reactivity is essential for their effective utilization in the fields of drug development, agrochemical research, and materials science.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 26, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Copper(I)
  • BenchChem. (2025). Synthesis routes of 1-Bromo-4-tert-butylbenzene.
  • Bruker. (2015, December 4).
  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved February 26, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 26, 2026, from [Link]

  • Knowledge. (2024, October 18). The role of 2-Bromo-4-tert-butyl-1-iodo-benzene in agricultural chemicals.
  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
  • Mestrelab. (n.d.). Download NMR Predict. Retrieved February 26, 2026, from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 26, 2026, from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 26, 2026, from [Link]

  • PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butyl-2-iodo-benzene. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)aniline. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • Tokyo Chemical Industry Co., Ltd. (2023, October 2). TCI Practical Example: Sandmeyer Reaction Using tBuONO.

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Key Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic selection of chemical building blocks is a critical determinant of a research program's success. 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS No. 916747-51-8) is a polysubstituted aromatic compound that serves as a highly versatile intermediate.[1][2] Its unique structure, featuring differentially reactive carbon-halogen bonds (C-I and C-Br) and a bulky tert-butyl group for solubility and steric control, makes it an invaluable reagent for constructing complex molecular architectures through sequential, site-selective cross-coupling reactions.

This guide provides researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors with a comprehensive analysis of the supplier landscape, market dynamics, and critical procurement considerations for high-purity 1-Bromo-4-tert-butyl-2-iodo-benzene. The focus is on ensuring the acquisition of high-quality material, which is foundational to achieving reproducible, reliable, and ultimately successful research outcomes.

Identifier Value
Chemical Name 1-Bromo-4-tert-butyl-2-iodo-benzene[2]
CAS Number 916747-51-8[1]
Molecular Formula C₁₀H₁₂BrI[1]
Molecular Weight 339.01 g/mol [2]
InChIKey WUALLSLVZKGQFW-UHFFFAOYSA-N[2][3]

Chapter 1: The Non-Negotiable Requirement for High Purity in Research

In pharmaceutical research, the purity of a chemical reagent is not merely a specification; it is the bedrock of experimental validity and drug safety.[4][5] The use of high-purity building blocks like 1-Bromo-4-tert-butyl-2-iodo-benzene directly impacts the success of a research program in several key areas:

  • Ensuring Efficacy and Safety: The final Active Pharmaceutical Ingredient (API) must possess exceptional purity to deliver consistent therapeutic effects and avoid adverse patient reactions.[4][6] Impurities introduced from starting materials can carry through the synthesis and potentially exhibit their own biological activity or toxicity.

  • Guaranteeing Reproducibility: Uncharacterized impurities introduce uncontrolled variables into experiments, leading to inconsistent data, skewed results, and a lack of reproducibility.[6][7] This can derail research projects, causing significant losses in time and resources.

  • Accelerating Discovery: Utilizing well-characterized, high-purity reagents streamlines research by eliminating the need for extensive troubleshooting related to material quality.[4] This allows scientists to focus on discovery and innovation rather than purification and analysis of starting materials.

  • Meeting Regulatory Standards: Pharmaceutical development is governed by stringent regulatory guidelines (e.g., GMP, USP) that mandate high purity standards to ensure the final drug product is safe and effective.[5] Adherence to these standards begins with the very first building blocks used in the synthesis.

Chapter 2: Navigating the Supplier Landscape

The market for 1-Bromo-4-tert-butyl-2-iodo-benzene includes a range of suppliers, from large catalog companies providing research quantities to specialized firms offering custom synthesis and bulk manufacturing.

Supplier Category Description Representative Suppliers
Global Catalog Suppliers Offer a wide range of chemicals in pre-packaged, research-scale quantities (mg to g). Known for fast delivery and extensive online documentation.Sigma-Aldrich, Thermo Scientific (formerly Alfa Aesar)
Specialty Chemical Producers Focus on producing specific classes of molecules, often with capabilities for custom synthesis and scale-up from gram to kilogram quantities.BLDpharm, Ambeed[3]
Chemical Marketplaces Online platforms that aggregate listings from numerous, often smaller or regional, suppliers, providing a broad sourcing base.ChemicalBook[1], PubChem[2]

Supplier Qualification: The onus is on the researcher to qualify a supplier. A lack of purity can severely impact quality assurance by introducing uncontrolled variables.[6] Key steps include requesting and scrutinizing the Certificate of Analysis (CoA) and inquiring about the supplier's quality management systems.

Chapter 3: Market Dynamics and Price Trend Analysis

Direct, long-term price trend data for a niche chemical like 1-Bromo-4-tert-butyl-2-iodo-benzene is not typically published. However, its classification as a "pharmaceutical building block" or "molecular building block" allows for an analysis based on broader market trends. The market for these intermediates is experiencing robust growth, driven by the increasing demand for novel therapeutics, a focus on personalized medicine, and advancements in biotechnology.[8][9][10]

Multiple market analyses project a strong positive trajectory, with Compound Annual Growth Rates (CAGR) for the pharmaceutical and molecular building blocks market estimated between 7.4% and 16.31% for the coming years.[8][10][11] It is logical to infer that the price of complex, high-value intermediates like 1-Bromo-4-tert-butyl-2-iodo-benzene will align with or potentially exceed this upward trend due to its specialized nature.

The final price is a function of several interconnected factors, as illustrated below.

Caption: Core factors influencing the market price of 1-Bromo-4-tert-butyl-2-iodo-benzene.

Causality Behind Pricing Factors:

  • Synthesis Complexity: The synthesis of a tri-substituted benzene ring with specific regiochemistry is non-trivial. Established methods for similar compounds, such as the diazotization of a substituted aniline followed by a Sandmeyer reaction, involve multiple steps and careful control of reaction conditions.[12] Each step adds to the cost in terms of labor, reagents, and energy, directly influencing the final price.[13]

  • Purity Specification: Achieving high purity (>98%) necessitates advanced purification techniques like column chromatography or recrystallization, which are resource-intensive. Furthermore, rigorous analytical testing (e.g., NMR, HPLC) is required to verify purity, adding to the overhead.[14]

  • Scale of Purchase: Chemical synthesis does not scale linearly. The cost per gram is significantly lower for bulk quantities (kilograms) compared to research quantities (grams) due to efficiencies in labor and equipment usage.

  • Market Demand: As a crucial component in the development of new drugs, its demand is directly tied to the health of the pharmaceutical R&D sector. The strong growth in this sector ensures sustained demand for such building blocks.[9][10]

Chapter 4: A Practical Workflow for Procurement and Supplier Validation

A systematic approach to procurement is essential to ensure that the material acquired meets the stringent requirements of pharmaceutical research. The following workflow provides a self-validating system for selecting a reliable supplier.

node1 Step 1: Define Specifications (Purity >98%, Quantity) node2 Step 2: Identify Potential Suppliers (Catalogs, Marketplaces) node1->node2 node3 Step 3: Request Quotes & CoAs (Batch-Specific Data) node2->node3 node4 Step 4: Technical Evaluation of CoA (Verify Structure & Purity) node3->node4 node5 Step 5: Assess Supplier (Lead Time, Support) node4->node5 node6 Step 6: Select & Purchase node5->node6

Sources

Methodological & Application

Chemoselective Suzuki Coupling of 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Executive Summary

This technical guide details the chemoselective functionalization of 1-Bromo-4-tert-butyl-2-iodo-benzene , a versatile 1,2-dihaloarene building block. The core challenge and opportunity with this substrate lie in the distinct reactivity profiles of the carbon-halogen bonds.[2]

The C–I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition to Palladium(0) significantly faster than the C–Br bond (~81 kcal/mol). By exploiting this kinetic window, researchers can selectively install a nucleophile (aryl/alkyl boronic acid) at the C2 position (Iodine), preserving the C1-Bromine handle for subsequent transformations.[2] This "orthogonal functionalization" strategy is critical in the synthesis of non-symmetrical biaryls and complex pharmacophores.

Mechanistic Principles & Selectivity Logic[3][4]

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) follows the order: I > OTf > Br > Cl

For our specific substrate, 1-Bromo-4-tert-butyl-2-iodo-benzene :

  • C2-Iodine: The primary electrophilic site. Reacts under mild conditions (RT to 60°C) with standard phosphine ligands (e.g., PPh3).

  • C1-Bromine: The latent electrophilic site. Requires higher activation energy (temps >80°C) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to undergo OA.

  • C4-tert-Butyl: An electron-donating group (EDG). It increases the electron density of the arene ring, slightly retarding the overall rate of oxidative addition compared to electron-deficient systems. This makes the use of an active Pd(0) source crucial but does not alter the I > Br selectivity order.

Visualization: The Chemoselective Pathway

The following diagram illustrates the kinetic bifurcation that allows for selectivity.

Chemoselectivity Substrate 1-Bromo-4-tert-butyl- 2-iodo-benzene Complex_I Int A: Oxidative Addition (C-I Bond Insertion) Substrate->Complex_I Fast (k1) Mild Conditions Complex_Br Int B: Oxidative Addition (C-Br Bond Insertion) Substrate->Complex_Br Slow (k2) High Temp Only Pd0 Pd(0) Catalyst Pd0->Substrate Product_I Product A: C2-Arylation (Major) Complex_I->Product_I Transmetallation & Red. Elim. Product_Br Product B: C1-Arylation (Minor/Avoided) Complex_Br->Product_Br Bis Bis-Coupled Side Product Product_I->Bis Over-reaction (if excess boronic acid)

Figure 1: Kinetic bifurcation in the oxidative addition step. Path A (Green) is kinetically favored at lower temperatures.

Experimental Protocols

Protocol A: Selective C2-Arylation (C-I Coupling)

Objective: Couple a boronic acid at the Iodine position while leaving the Bromine intact.

Key Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

    • Rationale: PPh3 is a "moderately" active ligand. It is active enough to insert into C-I bonds but sluggish toward C-Br bonds at moderate temperatures, maximizing the selectivity window.

  • Base: Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3).

    • Rationale: Mild inorganic bases prevent base-mediated side reactions.

  • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water (4:1:1).

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Charge Reagents: Add:

    • 1-Bromo-4-tert-butyl-2-iodo-benzene (1.0 equiv, e.g., 339 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.05 equiv). Avoid large excess to prevent bis-coupling.

    • Pd(PPh3)4 (3-5 mol%, e.g., 35-58 mg).

  • Solvent Addition: Add degassed DME (10 mL) and 2M aqueous Na2CO3 (5 equiv, 2.5 mL).

    • Tip: Degas solvents by sparging with Argon for 15 mins prior to addition to protect the Pd(0) species.

  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) for 1 hour.

    • Checkpoint: Monitor by TLC or HPLC. If conversion is slow (<50% after 2h), gently heat to 40-50°C . Do NOT exceed 60°C to preserve the C-Br bond.

  • Quench & Workup: Once the starting material (SM) is consumed:

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will be the 2-aryl-1-bromo-4-tert-butylbenzene.

Protocol B: Sequential C1-Functionalization (C-Br Coupling)

Objective: React the retained Bromine atom in a second step to create a non-symmetrical tri-substituted arene.

Key Reagents:

  • Catalyst: Pd(OAc)2 + SPhos (or XPhos).

    • Rationale: To activate the sterically hindered and electronically stronger C-Br bond (especially after the first coupling introduces steric bulk at the ortho position), a highly active, electron-rich Buchwald dialkylbiaryl phosphine ligand is required.

  • Temperature: 80-100°C.

Step-by-Step Procedure:

  • Setup: Use the purified product from Protocol A (1.0 equiv).

  • Charge Reagents: Add:

    • Second Boronic Acid (1.2 - 1.5 equiv).

    • Pd(OAc)2 (2 mol%).

    • SPhos (4 mol%) (Ligand:Pd ratio 2:1).

    • K3PO4 (3.0 equiv) (Stronger base helps drive difficult couplings).

  • Solvent: Toluene (anhydrous).

  • Reaction: Heat to 100°C for 4-12 hours under Argon.

  • Workup: Standard aqueous workup and purification as described in Protocol A.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Selectivity (Bis-coupling) Temperature too highReduce temperature to RT or 0°C.
Catalyst too activeSwitch from Pd(dppf)Cl2 or Pd-XPhos to Pd(PPh3)4.
Excess Boronic AcidLimit Boronic Acid to 0.95 - 1.0 equiv.
Low Conversion (C-I) Oxidative Addition stalledIncrease temp to 40°C. Ensure inert atmosphere (O2 poisons Pd).
Steric CrowdingThe ortho-Br and ortho-I create a crowded center. Switch solvent to THF/Water (reflux) for slightly higher energy input without triggering C-Br activation.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.
Comparative Catalyst Data (General Trends)
Catalyst SystemC-I ReactivityC-Br ReactivitySelectivity ScoreRecommended Use
Pd(PPh3)4 HighLowExcellent Primary choice for Protocol A.
Pd(dppf)Cl2 HighModerateGoodAlternative if PPh3 fails; watch temp.
Pd(OAc)2 + XPhos Very HighHighPoorUse only for Protocol B (C-Br step).
Pd2(dba)3 + P(tBu)3 Very HighHighPoorAvoid for selective step.

Workflow Visualization

Workflow cluster_Step1 Step 1: Chemoselective C-I Coupling cluster_Step2 Step 2: C-Br Coupling (Optional) Start Start: 1-Bromo-4-tert-butyl-2-iodo-benzene Mix1 Add Boronic Acid A (1.0 eq) Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O Start->Mix1 Cond1 Reaction: 25°C, 1-4 hrs (Monitor for disappearance of SM) Mix1->Cond1 Purify1 Isolate Intermediate: 2-Aryl-1-bromo-derivative Cond1->Purify1 Mix2 Add Boronic Acid B (1.5 eq) Pd(OAc)2 / SPhos K3PO4, Toluene Purify1->Mix2 Sequential Workflow Cond2 Reaction: 100°C, 12 hrs (Forcing Conditions) Mix2->Cond2 Final Final Product: 1,2-Diaryl-4-tert-butylbenzene Cond2->Final

Figure 2: Sequential workflow for orthogonal functionalization of the dihaloarene.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on ligand effects on oxidative addition rates). Link

  • Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of dihaloarenes. Chemical Society Reviews, 36, 1036-1045. (Review of site-selectivity). Link

  • BenchChem Technical Support. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions. BenchChem Application Notes. (Specific substrate handling). Link

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Application Note: A Practical Guide to Site-Selective Sonogashira Coupling at the C-I Bond of 1-Bromo-4-tert-butyl-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The palladium-catalyzed Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a detailed protocol and theoretical background for achieving high site-selectivity in the Sonogashira coupling of a dihalogenated arene, specifically targeting the more reactive carbon-iodine (C-I) bond in 1-bromo-4-tert-butyl-2-iodobenzene while preserving the carbon-bromine (C-Br) bond for subsequent transformations. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize complex, selectively functionalized aromatic building blocks.

The Principle of Site-Selectivity: Exploiting Halogen Reactivity

The ability to selectively functionalize one position on a multiply halogenated molecule is of immense value in multi-step synthesis, allowing for the sequential introduction of different functionalities. The success of the site-selective Sonogashira reaction on substrates like 1-bromo-4-tert-butyl-2-iodobenzene hinges on the inherent difference in reactivity between the C-I and C-Br bonds in the palladium-catalyzed cycle.[1][2]

Mechanistic Insight: The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper (in the copper-co-catalyzed variant).[2][3] The key step governing site-selectivity is the oxidative addition of the aryl halide to the active Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the iodinated position.[4][5]

The established reactivity order for aryl halides in Sonogashira coupling is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [1][5]

By carefully controlling reaction conditions, particularly temperature, this kinetic difference can be exploited to achieve exclusive or near-exclusive coupling at the C-I bond.[1][6] Performing the reaction at or near room temperature provides sufficient energy to overcome the activation barrier for C-I bond cleavage but is often insufficient to initiate cleavage of the more robust C-Br bond.[6]

Visualizing the Selective Catalytic Pathway

The following diagram illustrates the catalytic cycle, emphasizing the preferential reaction pathway.

Caption: Catalytic cycles for the site-selective Sonogashira reaction.

Core Components of the Catalytic System

A successful site-selective Sonogashira coupling relies on the judicious selection of catalysts, reagents, and solvents. Each component plays a critical role in ensuring high yield and selectivity.

ComponentExample(s)Role & Rationale
Aryl Halide 1-Bromo-4-tert-butyl-2-iodobenzeneThe substrate containing both a highly reactive (iodo) and a less reactive (bromo) coupling site.
Terminal Alkyne Phenylacetylene, 1-Octyne, TMS-acetyleneThe sp-hybridized coupling partner that will be appended to the C-I position.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The primary catalyst that facilitates the C-C bond formation via a Pd(0)/Pd(II) catalytic cycle.[1]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Activates the terminal alkyne by forming a copper acetylide intermediate, which facilitates the crucial transmetalation step with the palladium complex.[1][2]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Serves multiple purposes: neutralizes the HX acid formed, assists in the deprotonation of the terminal alkyne, and helps maintain the Pd(0) active state.[3]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Anhydrous, degassed solvent is crucial to prevent quenching of reagents and oxidation of the Pd(0) catalyst. The choice can influence reaction rates and solubility.[7]

Detailed Experimental Protocol

This protocol describes the site-selective Sonogashira coupling of 1-bromo-4-tert-butyl-2-iodobenzene with phenylacetylene.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous; consult their Safety Data Sheets (SDS) before use. The reaction should be conducted under an inert atmosphere.

Materials and Reagents:
  • 1-Bromo-4-tert-butyl-2-iodobenzene (1.0 eq)

  • Phenylacetylene (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-2 mol%)

  • Copper(I) iodide [CuI] (2-4 mol%)

  • Triethylamine (Et₃N), anhydrous (used as base and solvent or co-solvent)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow A 1. Assemble & Dry Glassware B 2. Add Solids under Inert Gas (Substrate, Pd Catalyst, CuI) A->B C 3. Add Anhydrous Solvents (THF, Et3N) B->C D 4. Add Phenylacetylene (dropwise) C->D E 5. Stir at Room Temperature Monitor by TLC/GC-MS D->E F 6. Reaction Quench (aq. NH4Cl) E->F G 7. Workup & Extraction (Ethyl Acetate) F->G H 8. Dry & Concentrate G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-tert-butyl-2-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve a ~0.1 M concentration of the aryl halide) followed by anhydrous triethylamine (2.0 - 3.0 eq). Stir the mixture for 5-10 minutes to allow for dissolution and catalyst pre-activation.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature using a syringe. A color change and/or the formation of a precipitate (triethylammonium iodide) may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting 1-bromo-4-tert-butyl-2-iodobenzene.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product, 1-bromo-4-tert-butyl-2-(phenylethynyl)benzene , can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity Inactive catalyst (oxidized Pd(0)); insufficient degassing; wet solvent/reagents.Ensure all glassware is oven-dried. Use freshly degassed, anhydrous solvents. Use a fresh, high-quality catalyst.
Formation of Bis-Coupled Product Reaction temperature is too high; overly active catalyst system.Maintain the reaction at room temperature.[6] Avoid prolonged reaction times after the starting material is consumed.
Alkyne Homocoupling (Glaser Product) Presence of oxygen; high concentration of copper catalyst.Ensure a strictly inert atmosphere. Use the minimum effective amount of CuI. Copper-free Sonogashira protocols can also be explored.[8]
Protodehalogenation (Loss of I or Br) Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure the base is anhydrous.

References

  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2022, March 14). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Yamaguchi, M., & Manabe, K. (2016). Ligand-Controlled Site-Selective Cross-Coupling. Topics in Current Chemistry, 372, 1-25.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Advances. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition.
  • ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction.
  • Beilstein Journal of Organic Chemistry. (2022, August 23). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • City College Libraries. (n.d.). Sonogashira coupling of arenediazonium salts: discovery and developments.
  • ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.
  • PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • BenchChem. (2025). Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions.
  • PMC. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

Sources

Application Note: A Protocol for the Sequential Cross-Coupling of 1-Bromo-4-tert-butyl-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chemoselectivity

In the intricate field of complex molecule synthesis, the ability to functionalize a scaffold in a stepwise, controlled manner is paramount. Dihaloarenes, possessing two reactive sites, are powerful building blocks, but their utility is maximized only when the two sites can be addressed independently. 1-Bromo-4-tert-butyl-2-iodobenzene is a prime example of such a versatile substrate.[1] Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

The foundational principle enabling this sequential strategy is the differential bond dissociation energy and, consequently, the reactivity towards oxidative addition by a low-valent palladium catalyst. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive.[2][3][4] This inherent reactivity hierarchy—typically I > Br > OTf > Cl—allows for the chemoselective functionalization of the C-I bond under milder conditions, while leaving the C-Br bond intact for a subsequent, distinct transformation.[2][5] This application note provides a detailed, field-proven protocol for a two-step, sequential cross-coupling strategy, first a Suzuki-Miyaura coupling at the C-I position, followed by a Sonogashira coupling at the C-Br position.

Mechanistic Underpinnings of Regioselectivity

The success of sequential cross-coupling hinges on controlling the palladium catalytic cycle. The key, rate-determining step that dictates the selectivity is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

  • Oxidative Addition: The Pd(0) complex preferentially inserts into the weaker C-I bond over the stronger C-Br bond. This step is often irreversible and sets the stage for the entire coupling sequence. By carefully selecting mild reaction conditions (temperature, catalyst, base), this selectivity can be maximized, preventing premature reaction at the bromine site.[2][4]

  • Transmetalation & Reductive Elimination: Following oxidative addition, the resulting Aryl-Pd(II)-I complex undergoes transmetalation with the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling). The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand on the palladium center is also critical. Bulky, electron-rich phosphine ligands can modulate the reactivity of the catalyst, influencing both the rate of oxidative addition and the stability of the catalytic species.[6][7] For the less reactive C-Br bond, a more active catalyst system or more forcing conditions are typically required to drive the oxidative addition step efficiently.[2][8]

Sequential_Coupling_Workflow sub 1-Bromo-4-tert-butyl- 2-iodobenzene inter 2-Aryl-1-bromo- 4-tert-butylbenzene sub->inter  Step 1:  Suzuki Coupling  (C-I Activation) prod Final Unsymmetrical Product inter->prod  Step 2:  Sonogashira Coupling  (C-Br Activation)

Caption: High-level workflow for the sequential functionalization of the substrate.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details the selective coupling of an arylboronic acid at the more reactive iodine position of 1-bromo-4-tert-butyl-2-iodobenzene. The conditions are optimized to favor mono-functionalization.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (1 mmol scale)Molar Eq.
1-Bromo-4-tert-butyl-2-iodobenzene916747-51-8339.01339 mg1.0
Phenylboronic Acid98-80-6121.93134 mg1.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5635 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.21415 mg3.0
1,4-Dioxane123-91-1-8 mL-
Deionized Water7732-18-5-2 mL-
Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-tert-butyl-2-iodobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (0.03 eq). The use of a pre-catalyst avoids exposure of the active Pd(0) species to air.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use by sparging with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aryl iodide.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-phenyl-1-bromo-4-tert-butylbenzene, can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield a white solid. A typical isolated yield is in the range of 85-95%.

Protocol 2: Sonogashira Coupling at the C-Br Position

This protocol utilizes the product from the first step, where the less reactive C-Br bond is now targeted for a Sonogashira coupling with a terminal alkyne. This step generally requires a copper co-catalyst to facilitate the catalytic cycle.[9]

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (1 mmol scale)Molar Eq.
2-Phenyl-1-bromo-4-tert-butylbenzene(From Step 1)317.25317 mg1.0
Ethynyltrimethylsilane1066-54-298.22147 µL (120 mg)1.2
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.9014 mg0.02 (2 mol%)
Copper(I) Iodide (CuI)7681-65-4190.458 mg0.04 (4 mol%)
Triethylamine (Et₃N)121-44-8101.19420 µL (303 mg)3.0
Anhydrous Tetrahydrofuran (THF)109-99-9-10 mL-
Step-by-Step Methodology
  • Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add the purified product from Protocol 1 (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[4]

  • Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 eq) via syringe. Triethylamine acts as both the base and a co-solvent.[4][9]

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.

  • Reaction Execution: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS. Completion is often observed within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography (eluent: hexanes) to give the final disubstituted product. The TMS group can be easily removed using conditions such as K₂CO₃ in methanol to yield the terminal alkyne if desired.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)-X L₂ oa->pd2_complex trans Transmetalation mx M-X pd2_complex->mx Byproduct pd2_r Ar-Pd(II)-R L₂ trans->pd2_r re Reductive Elimination arr Ar-R pd2_r->arr Product re->pd0 arx Ar-X arx->oa (X = I or Br) rm R-M rm->trans (M = B(OR)₂ or Cu-C≡CR')

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Troubleshooting and Optimization

Issue / Side ReactionProbable CauseRecommended Solution
Bis-Coupling in Step 1 Reaction temperature is too high, reaction time is too long, or the catalyst system is too active.[4]Reduce reaction temperature to 60-70 °C. Monitor carefully and stop the reaction upon full consumption of starting material. Use a less active catalyst if needed.
Low Conversion of C-Br Insufficiently active catalyst system for the stronger C-Br bond. Deactivation of the catalyst.For the second step, consider a more robust ligand such as XPhos or SPhos with a Pd₂(dba)₃ precursor. Ensure rigorous degassing of solvents.[2]
Homocoupling of Reagents Presence of oxygen. Side reaction of organometallic reagent.[4]Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Add reagents slowly.
Hydrolysis of Boronic Acid Prolonged heating in the presence of base and water.Use a slight excess (1.1-1.2 eq) of the boronic acid. Minimize reaction time once the starting material is consumed.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Center for Biotechnology Information. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information. [Link]

  • 1-Bromo-2-iodobenzene: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. ACS Publications. [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. CORE. [Link]

  • Chemoselective Suzuki–Miyaura cross‐coupling reactions of 2a with aryl... ResearchGate. [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar. [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Press. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Catalytic carbon-halogen bond activation: Trends in reactivity, selectivity, and solvation. University of Johannesburg. [Link]

  • 1-BROMO-4-IODOBENZENE, 98%. Ataman Kimya. [Link]

  • Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene. ResearchGate. [Link]

  • 1-Bromo-4-tert-butyl-2-iodo-benzene. PubChem. [Link]

  • Catalyst-Controlled Site-Selective Bond Activation. eScholarship. [Link]

  • Selective C-H and C-C Bond Activation: Electronic Regimes as a Tool for Designing d(10) MLn Catalysts. R Discovery. [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. [Link]

  • Selective, catalytic carbon-carbon bond activation and functionalization promoted by late transition metal catalysts. PubMed. [Link]

  • Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization. Frontiers. [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest. [Link]

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Synthesis of tert-butyl substituted biaryls using 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for the synthesis of complex tert-butyl substituted biaryls using 1-Bromo-4-tert-butyl-2-iodo-benzene as a versatile building block. By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a sequential, one-pot synthesis strategy can be employed to introduce two different aryl groups with high regioselectivity. This methodology is particularly valuable for constructing sterically hindered biaryls, which are prevalent scaffolds in drug discovery, agrochemicals, and materials science.[1]

Introduction

Biaryl frameworks are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals to organic electronics.[1] The presence of bulky substituents, such as the tert-butyl group, can enforce specific conformations (atropisomerism) and improve metabolic stability, making them highly desirable in medicinal chemistry.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C(sp²)–C(sp²) bonds due to its mild conditions and tolerance of various functional groups.[4][5]

A significant challenge in synthesizing unsymmetrical biaryls is achieving regiocontrol. The use of di-halogenated arenes, such as 1-Bromo-4-tert-butyl-2-iodo-benzene, offers an elegant solution. The greater reactivity of the C-I bond compared to the C-Br bond in the key oxidative addition step of the catalytic cycle allows for a stepwise and selective coupling process.[5][6] This note details the mechanistic basis for this selectivity and provides a robust protocol for its application.

Mechanistic Rationale: The Key to Selectivity

The success of this sequential coupling strategy hinges on the difference in bond dissociation energies and the kinetics of oxidative addition at the palladium(0) center. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:[5][7]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step. For di-haloarenes, the oxidative addition occurs preferentially at the more reactive C-I bond.[6][8]

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) center, a process typically facilitated by a base.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]

The relative reactivity of aryl halides in oxidative addition follows the order: R-I > R-OTf > R-Br >> R-Cl.[5] By carefully controlling the reaction conditions (temperature, catalyst, and ligand), the first Suzuki coupling can be directed exclusively to the iodine-bearing position of 1-Bromo-4-tert-butyl-2-iodo-benzene. Once this first coupling is complete, the reaction conditions can be modified (e.g., by increasing the temperature or changing the ligand) to facilitate the second coupling at the less reactive bromine-bearing position.[6]

Experimental Design & Workflow

The overall strategy involves a two-step, one-pot procedure that maximizes efficiency and minimizes purification steps.

G cluster_0 Step 1: Iodo-Selective Coupling cluster_1 Step 2: Bromo-Selective Coupling A 1-Bromo-4-tert-butyl-2-iodo-benzene C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid 1 (Ar¹-B(OH)₂) B->C D Intermediate: 2-Aryl-1-bromo-4-tert-butyl-benzene C->D Mild Conditions (e.g., 80 °C) F Additional Catalyst/Ligand (optional) More Forcing Conditions D->F E Arylboronic Acid 2 (Ar²-B(OH)₂) E->F G Final Product: 2-Ar¹-1-Ar²-4-tert-butyl-benzene F->G Harsher Conditions (e.g., 100 °C)

Caption: Sequential one-pot Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the sequential Suzuki-Miyaura coupling of 1-Bromo-4-tert-butyl-2-iodo-benzene with two different arylboronic acids.

Materials:

  • 1-Bromo-4-tert-butyl-2-iodo-benzene

  • Arylboronic Acid 1 (Ar¹-B(OH)₂)

  • Arylboronic Acid 2 (Ar²-B(OH)₂)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or similar Pd(0) source

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Iodo-Selective Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-4-tert-butyl-2-iodo-benzene (1.0 equiv), Arylboronic Acid 1 (1.1 equiv), and Potassium Carbonate (2.0 equiv).

  • Add the Palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 80 °C and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material and formation of the mono-coupled intermediate.

  • After completion, allow the reaction mixture to cool to room temperature.

Step 2: Bromo-Selective Coupling

  • To the same reaction flask containing the crude intermediate from Step 1, add Arylboronic Acid 2 (1.2 equiv).

  • Optional: If the initial catalyst is deactivated, an additional portion of catalyst and/or a more robust ligand (e.g., a biarylphosphine ligand) may be added.

  • Add additional Potassium Carbonate (1.5 equiv).

  • Degas the mixture again with argon for 10-15 minutes.

  • Increase the reaction temperature to 100-110 °C and stir for an additional 12-24 hours.

  • Monitor the reaction for the consumption of the intermediate and formation of the final di-substituted product.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl substituted biaryl.

Data and Expected Results

The efficiency of the sequential coupling can be evaluated by the yield of the final unsymmetrical biaryl product. The table below provides representative data for this type of transformation.

Arylboronic Acid 1 (Ar¹)Arylboronic Acid 2 (Ar²)Overall Yield (%)
Phenylboronic acid4-Methoxyphenylboronic acid75-85%
3-Tolylboronic acid2-Thienylboronic acid70-80%
4-Fluorophenylboronic acid3,5-Dimethylphenylboronic acid72-82%

Yields are typical and may vary based on the specific substrates and precise reaction conditions.

Key Insights & Troubleshooting

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Base Selection: The choice of base is important for activating the boronic acid.[9] While K₂CO₃ is effective, other bases like Cs₂CO₃ or K₃PO₄ can be used, especially for less reactive coupling partners.

  • Ligand Choice: For the second, more challenging coupling at the C-Br bond, using sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands) can significantly improve reaction rates and yields.[10]

  • Incomplete Second Coupling: If the reaction stalls after the first step, consider adding a fresh portion of catalyst and a more robust ligand, and ensure the temperature is sufficiently high.

  • Homocoupling: The formation of homocoupled byproducts (Ar¹-Ar¹ or Ar²-Ar²) can occur. This can often be minimized by ensuring a slow addition of the boronic acid or by using a slight excess of the di-haloarene.

Conclusion

The use of 1-Bromo-4-tert-butyl-2-iodo-benzene in sequential palladium-catalyzed Suzuki-Miyaura reactions is a highly effective and regioselective strategy for the synthesis of complex, unsymmetrically substituted biaryls. By leveraging the inherent differences in the reactivity of carbon-halogen bonds, this method provides a powerful tool for researchers in drug development and materials science to access novel and sterically demanding molecular architectures.

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd⁰L₂ OxAdd Ar-Pdᴵᴵ-I (L₂) Pd0->OxAdd Oxidative Addition ArX Ar-I (First Coupling) ArX->OxAdd ArBr Ar-Br (Second Coupling) Transmetal Ar-Pdᴵᴵ-Ar¹ (L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar¹ Transmetal->Product Boronic Ar¹B(OH)₂ + Base Boronic->Transmetal

Sources

Application Note: Regioselective Preparation of Grignard Reagents from 1-Bromo-4-tert-butyl-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

In preclinical drug development and complex active pharmaceutical ingredient (API) synthesis, the site-selective functionalization of polyhalogenated arenes is a critical bottleneck. 1-Bromo-4-tert-butyl-2-iodobenzene (CAS: 916747-51-8)[1] presents a unique synthetic opportunity: it possesses two different halogen atoms (bromine and iodine) on a sterically hindered, electron-rich aromatic core.

Traditional Grignard formation using magnesium turnings often results in poor regioselectivity, Wurtz-type homocoupling, and incomplete insertion due to the passivating oxide layer on the metal surface[2]. To achieve absolute regiocontrol, a kinetic halogen-metal exchange utilizing a "Turbo Grignard" reagent (


) is required[3]. This application note details the causality, optimization, and self-validating protocol for the regioselective synthesis of (2-bromo-5-tert-butylphenyl)magnesium chloride.
Mechanistic Causality: Why Iodine Exchanges First

The experimental choice to use


 rather than direct magnesium insertion is driven by the fundamental thermodynamics and kinetics of the exchange process[4].
  • Thermodynamic Differentiation (Bond Dissociation Energy): The C–I bond is significantly weaker (

    
     kcal/mol) and more polarizable than the C–Br bond (
    
    
    
    kcal/mol). This thermodynamic difference ensures that the iodine atom is preferentially targeted during the exchange.
  • Kinetic Acceleration via Lithium Chloride: Standard

    
     exists as polymeric aggregates in tetrahydrofuran (THF), which limits its effective molarity and slows down the exchange rate. The addition of 
    
    
    
    breaks these aggregates to form a highly reactive, monomeric magnesiate complex (
    
    
    )[5]. This "Turbo" effect accelerates the iodine-magnesium exchange to completion within 30 minutes at -20 °C, preventing any competitive bromine-magnesium exchange or benzyne intermediate formation[3].
Experimental Workflow & Logical Relationships

The following diagram illustrates the chemical workflow, highlighting the divergence of the intermediate based on the trapping electrophile or the In-Process Control (IPC) quench.

G Substrate 1-Bromo-4-tert-butyl- 2-iodobenzene Exchange I/Mg Exchange (-20°C, 30 min) Substrate->Exchange Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Exchange Grignard (2-Bromo-5-tert-butylphenyl) magnesium chloride Exchange->Grignard Regioselective IPC IPC: Water Quench (GC-MS Validation) Grignard->IPC Aliquot Product Functionalized Product (e.g., Aldehyde) Grignard->Product Electrophile Electrophile (E+) (e.g., DMF) Electrophile->Product Trapping

Caption: Workflow for the regioselective I/Mg exchange of 1-bromo-4-tert-butyl-2-iodobenzene.

Quantitative Optimization Data

To validate the experimental conditions, various parameters were tested. The quantitative data below demonstrates why


 at -20 °C is the optimal choice for this specific substrate.

Table 1: Optimization of Halogen-Metal Exchange Conditions

Reagent SystemTemperature (°C)Time (h)Overall Conversion (%)Regioselectivity (I vs Br)
Mg turnings /

(cat)
254.045 (Complex mixture)N/A

(2.0 M in THF)
02.07892:8

(1.3 M)
-200.5>99>99:1

Table 2: Electrophilic Trapping Yields of the Intermediate Grignard Reagent

ElectrophileTarget ProductIsolated Yield (%)Purity (GC/HPLC, %)

(IPC Quench)
1-Bromo-4-tert-butylbenzene>99 (GC conversion)>99
DMF2-Bromo-5-tert-butylbenzaldehyde8898.5
Allyl Bromide / CuCN1-Allyl-2-bromo-5-tert-butylbenzene8497.2
Self-Validating Experimental Protocol

This protocol is designed with an integrated In-Process Control (IPC) to ensure the system self-validates before the commitment of expensive downstream electrophiles.

Materials Required:

  • 1-Bromo-4-tert-butyl-2-iodobenzene (1.0 equiv, 10 mmol, 3.39 g)[1]

  • 
     (1.3 M in THF, 1.05 equiv, 10.5 mmol, 8.1 mL)
    
  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Dry Argon or Nitrogen gas

  • Electrophile (e.g., anhydrous DMF, 1.5 equiv, 15 mmol, 1.16 mL)

Step-by-Step Methodology:

  • System Preparation (Schlenk Technique) : Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with argon (repeat 3 times). Causality: Grignard reagents are highly sensitive to moisture and oxygen, which act as strong acids/oxidants, leading to premature protonation or oxidation[2].

  • Substrate Dissolution : Add 1-bromo-4-tert-butyl-2-iodobenzene (3.39 g, 10 mmol) to the flask, followed by 20 mL of anhydrous THF. Stir to dissolve.

  • Temperature Control : Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. Causality: Lower temperatures suppress the slower, undesired bromine-magnesium exchange, ensuring absolute regioselectivity for the iodine position.

  • Halogen-Metal Exchange : Dropwise add

    
     (8.1 mL, 1.3 M in THF) over 10 minutes using a syringe pump. Maintain the internal temperature below -15 °C during the addition.
    
  • Incubation : Stir the reaction mixture at -20 °C for exactly 30 minutes.

  • Self-Validation (IPC Step) : Withdraw a 0.1 mL aliquot using a dry syringe. Quench it into a GC vial containing 1 mL of saturated aqueous

    
     and 1 mL of ethyl acetate. Shake, allow the layers to separate, and inject the organic layer into a GC-MS.
    
    • Validation Criteria: The GC trace must show complete disappearance of the starting material (m/z 338/340) and the exclusive presence of the quenched product, 1-bromo-4-tert-butylbenzene (m/z 212/214). If starting material remains, stir for an additional 15 minutes.

  • Electrophilic Trapping : Once validated, add the electrophile (e.g., anhydrous DMF, 1.16 mL) dropwise at -20 °C.

  • Warming and Quenching : Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction carefully with 20 mL of saturated aqueous

    
    .
    
  • Workup : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the functionalized product.

References
  • Title : New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma Source : uni-muenchen.de URL : 5

  • Title : ChemComm: Turbo Grignard Reagent Applications Source : rsc.org URL : 3

  • Title : Grignard Reaction: Synthesis of Triphenylmethanol Source : mnstate.edu URL : 2

  • Title : Application Notes and Protocols: Regioselective Grignard Reagent Formation Source : benchchem.com URL : 4

  • Title : 1-Bromo-4-tert-butyl-2-iodo-benzene | CID 11995294 Source : PubChem (nih.gov) URL : 1

Sources

Application Note: Regioselective Lithium-Halogen Exchange in 1-Bromo-4-tert-butyl-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of highly functionalized, multi-substituted arenes often relies on the strategic deployment of orthogonal protecting groups or halogens. 1-Bromo-4-tert-butyl-2-iodobenzene is a highly versatile building block in drug discovery and materials science due to the differential reactivity of its halogens. This application note provides a deep dive into the mechanistic principles, thermodynamic considerations, and a self-validating experimental protocol for the regioselective lithium-iodine exchange of this substrate, enabling the targeted synthesis of 2-bromo-5-tert-butyl-functionalized derivatives.

Mechanistic Causality: The Iodine Advantage

When treating a dihaloarene with an alkyllithium reagent, the regioselectivity of the metal-halogen exchange is strictly governed by kinetic control. In the case of 1-bromo-4-tert-butyl-2-iodobenzene, the exchange occurs exclusively at the iodine atom, leaving the bromine atom intact. This selectivity is driven by two fundamental chemical properties:

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Br bond, lowering the activation energy required for the exchange process.

  • Polarizability and the "Ate-Complex": Lithium-halogen exchange is extremely fast—often exceeding the rate of proton transfer—because it proceeds via a hypervalent "ate-complex" intermediate (e.g.,

    
    ) ([1]). Iodine's large, highly polarizable electron cloud accommodates this transition state much more readily than bromine, making the iodine exchange orders of magnitude faster ([2]).
    
Table 1: Halogen Properties Dictating Exchange Selectivity
HalogenAryl C–X Bond Dissociation EnergyPauling ElectronegativityRelative Li-Exchange Rate
Iodine (–I) ~ 65 kcal/mol2.66> 10⁴ (Fastest)
Bromine (–Br) ~ 81 kcal/mol2.961 (Reference)
Chlorine (–Cl) ~ 97 kcal/mol3.16< 10⁻⁴ (Inert under standard conditions)

Thermodynamic vs. Kinetic Control: Aryne Mitigation

While the selective generation of 2-bromo-5-tert-butylphenyllithium is kinetically favored, the resulting ortho-haloaryllithium intermediate is thermodynamically unstable at elevated temperatures. If the internal reaction temperature rises above -60 °C, the intermediate will undergo a rapid 1,2-elimination of lithium bromide (LiBr) to generate a highly reactive benzyne (aryne) species ([3]). This aryne will immediately undergo uncontrolled dimerization or nucleophilic attack by the alkyllithium reagent, drastically reducing the yield of the desired product.

Therefore, strict cryogenic control (≤ -78 °C) is a mechanistic necessity, not merely a precaution. For substrates bearing sensitive acidic protons where cryogenic temperatures are problematic, a magnesium-mediated exchange using


-PrMgCl can be employed at 0 °C to form a more stable Grignard intermediate, though alkyllithiums remain the gold standard for pure, rapid halogen exchange ([4]).

Experimental Workflow

G SM 1-Bromo-4-tert-butyl- 2-iodobenzene Cool Cool to -78 °C (Anhydrous THF) SM->Cool nBuLi Add n-BuLi (1.02 eq) Dropwise Cool->nBuLi Ate Hypervalent Iodine 'Ate-Complex' nBuLi->Ate Fast Exchange Kinetic Control LiInt 2-Bromo-5-tert-butyl- phenyllithium Ate->LiInt - n-BuI IPC IPC: D2O Quench >95% Regioselectivity LiInt->IPC Aliquot Validation Elec Electrophile (DMF) Addition LiInt->Elec T < -70 °C Prevent Aryne Prod 2-Bromo-5-tert-butyl- benzaldehyde Elec->Prod Aqueous NH4Cl Workup

Experimental workflow for selective lithium-iodine exchange and electrophilic trapping.

Self-Validating Protocol: Synthesis of 2-Bromo-5-tert-butylbenzaldehyde

Objective: Convert 1-bromo-4-tert-butyl-2-iodobenzene to 2-bromo-5-tert-butylbenzaldehyde using


-dimethylformamide (DMF) as the electrophile.
Validation System:  Pre-electrophile aliquot quenching with D₂O to confirm >95% selective mono-lithiation via GC-MS.
Step 1: System Purging and Substrate Dissolution
  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Dissolve 10.0 mmol of 1-bromo-4-tert-butyl-2-iodobenzene in 50 mL of anhydrous, inhibitor-free THF.

  • Causality: Organolithium reagents are highly sensitive to protic sources and oxygen. THF is chosen over diethyl ether because its oxygen atom coordinates with the lithium cation, stabilizing the resulting organolithium species, provided cryogenic temperatures are maintained to prevent THF cleavage.

Step 2: Cryogenic Equilibration
  • Action: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Causality: As established, temperatures above -60 °C will trigger the elimination of LiBr from the 2-bromoaryllithium intermediate, generating a transient benzyne that will destroy the reaction profile.

Step 3: Regioselective Metalation
  • Action: Add 10.2 mmol (1.02 equivalents) of n-butyllithium (1.6 M in hexanes) dropwise via a syringe pump over 10 minutes, maintaining the internal temperature below -70 °C. Stir for 15 minutes at -78 °C.

  • Causality: A slight excess of n-BuLi ensures complete conversion of the C–I bond. The slow addition prevents localized exothermic hotspots. The exchange is extremely fast, driven by the formation of the hypervalent iodine ate-complex.

Step 4: In-Process Control (IPC) - The Validation Gate
  • Action: Withdraw a 0.1 mL aliquot using a pre-cooled, argon-purged syringe. Inject the aliquot into a GC vial containing 0.5 mL of D₂O. Extract with 1 mL of hexane and analyze the organic layer via GC-MS.

  • Causality: This step self-validates the success of the exchange before committing the electrophile. The presence of the mono-deuterated product (m/z corresponding to C₁₀H₁₂BrD) and the absence of the starting material confirms complete and perfect regioselectivity. If di-deuterated species are observed, over-metalation (bromine exchange) has occurred, indicating the temperature was too high or excess n-BuLi was used.

Step 5: Electrophilic Trapping
  • Action: Add 12.0 mmol (1.2 equivalents) of anhydrous DMF dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Causality: DMF acts as a formylating agent. The tetrahedral hemiaminal intermediate formed upon nucleophilic attack is stable at low temperatures, preventing multiple additions (over-alkylation) that are common with other acylating agents.

Step 6: Quenching and Isolation
  • Action: Quench the reaction at 0 °C with 20 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mildly acidic NH₄Cl hydrolyzes the tetrahedral intermediate to collapse into the final aldehyde (2-bromo-5-tert-butylbenzaldehyde) without causing side reactions or acetal formations that stronger acids might induce.

References

  • Metal–halogen exchange - Wikipedia. Wikipedia.[Link]

  • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. MDPI.[Link]

  • Mechanism of Lithium-Halogen Exchange. Harvard University.[Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Selective Cross-Coupling of 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 1-Bromo-4-tert-butyl-2-iodo-benzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block for sequential functionalization. Our goal is to provide expert insights and actionable troubleshooting advice to help you achieve high selectivity, minimize side reactions, and prevent the common pitfall of premature debromination.

Frequently Asked Questions (FAQs): The Foundational Principles

Before diving into troubleshooting, it's crucial to understand the underlying chemical principles that govern the reactivity of this dihalogenated substrate.

Q1: Why is selective coupling at the iodine position favored over the bromine position?

The ability to perform selective cross-coupling on 1-Bromo-4-tert-butyl-2-iodo-benzene hinges on the differential reactivity of the two carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This makes the C-I bond more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the crucial first step in most cross-coupling catalytic cycles.[1][2] Under carefully controlled, mild conditions, the catalyst will selectively insert into the C-I bond, leaving the more robust C-Br bond intact for subsequent transformations.[1][3]

Q2: What exactly is "debromination," and what are its mechanistic causes in a cross-coupling reaction?

Debromination, or more broadly hydrodebromination, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of 1-tert-butyl-3-iodobenzene, compromising the yield of your desired product and complicating purification.

The primary mechanistic culprits for debromination include:

  • Reaction with Hydride Sources: Trace amounts of water, alcohols, or even certain amine bases can generate hydride species that participate in the catalytic cycle, leading to protonolysis of the aryl-palladium intermediate.

  • β-Hydride Elimination: While less common with aryl substrates, if the coupling partner or ligands contain β-hydrogens, side reactions can generate palladium-hydride species (Pd-H) that can reductively cleave the C-Br bond.

  • Catalyst Decomposition: Under harsh conditions (e.g., high temperatures), the catalyst or organometallic intermediates can decompose, leading to radical pathways or the formation of active hydride sources that promote debromination.

Q3: Besides debromination, what other side reactions should I be aware of?

Two other common side reactions can compete with your desired mono-coupling:

  • Bis-Coupling: The reaction occurs at both the iodo and bromo positions. This is typically observed under more forcing conditions, such as higher temperatures, longer reaction times, or with highly active catalyst systems that can overcome the higher activation energy of C-Br bond insertion.[1]

  • Homocoupling: The coupling of two identical molecules, either two molecules of your organometallic reagent (e.g., boronic acid in a Suzuki reaction) or two molecules of the aryl halide.[1] This is often promoted by the presence of oxygen or the choice of an inappropriate catalyst/ligand system.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: My analysis shows a significant peak corresponding to the debrominated product, 1-tert-butyl-3-iodobenzene. What went wrong?

Observing hydrodebromination indicates that your reaction conditions are promoting the reductive cleavage of the C-Br bond. The table below outlines the most likely causes and the corresponding corrective actions.

Potential CauseScientific RationaleRecommended Solution
Excessive Temperature Higher temperatures provide the necessary activation energy for undesired pathways, including catalyst decomposition leading to hydride formation and direct C-Br bond activation.Lower the reaction temperature. For many selective couplings at the iodo- position (e.g., Sonogashira), room temperature is often sufficient.[1] For Suzuki couplings, start at a low temperature (e.g., 40-50 °C) and only increase if necessary.
Overly Active Catalyst/Ligand Highly active, electron-rich, and sterically unencumbered ligands can lower the activation barrier for C-Br oxidative addition or promote side reactions.Switch to a catalyst system known for high selectivity. For Suzuki reactions, consider sterically bulky biarylphosphine ligands like XPhos or SPhos, which can favor reductive elimination over side reactions.[4][5] For Sonogashira, a standard Pd(PPh₃)₂Cl₂/CuI system is often reliable.[1]
Inappropriate Base Strong or nucleophilic bases can attack the catalyst or substrates, leading to decomposition pathways that generate hydride species.Use a milder, non-nucleophilic base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like alkoxides.[4][6] For Sonogashira, a tertiary amine base like Et₃N or DIPEA is standard.
Contaminants (Water, Oxygen) Water can serve as a proton source for hydrodebromination. Oxygen can lead to oxidative degradation of the Pd(0) catalyst, promoting homocoupling and other side reactions.Ensure all solvents and reagents are anhydrous and that the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use fresh, high-purity reagents.
Problem 2: My reaction is yielding a mixture of the desired mono-coupled product and the bis-coupled product. How do I improve selectivity?

The formation of a bis-coupled product is a clear sign that your reaction conditions are too harsh and are activating the C-Br bond after the initial C-I coupling.

Primary Solutions:

  • Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature will significantly increase the energy difference required to activate the C-Br bond versus the C-I bond.[1]

  • Monitor Reaction Progress: Use TLC or GC/MS to carefully track the consumption of your starting material, 1-Bromo-4-tert-butyl-2-iodo-benzene. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the bromine site.

  • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner. While this won't prevent bis-coupling on its own, it ensures the initial reaction proceeds efficiently without needing extended reaction times at high temperatures.

Problem 3: My reaction is very slow or stalls completely. My first instinct is to increase the heat, but now I'm concerned about side reactions. What should I do?

Resist the urge to simply increase the temperature. This often trades a low conversion problem for a low selectivity problem. A stalled reaction points to an issue with catalyst activity or stability.

Alternative Optimization Workflow:

  • Evaluate the Catalyst Precursor: Ensure you are using a reliable, active Pd(0) source. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to the active Pd(0) species.[1] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst.[5]

  • Ligand Screening: The choice of ligand is paramount. If one phosphine ligand gives low activity, screen another. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) can dramatically accelerate the catalytic cycle for many substrates.[5][6]

  • Base and Solvent Screening: The combination of base and solvent can have a profound impact on reaction rate. For Suzuki couplings, a polar aprotic solvent like dioxane or DMF with a base like K₃PO₄ is often a good starting point.[4][6]

Visual Guides: Workflows and Mechanisms

Visual aids can help clarify complex processes. The following diagrams illustrate the key catalytic cycle and a logical troubleshooting workflow.

Cross_Coupling_Cycle pd0 Pd(0)L₂ oa_i Oxidative Addition (C-I Bond) pd0->oa_i + Ar(I)(Br) oa_br Oxidative Addition (C-Br Bond) (High Temp) pd0->oa_br + Ar(I)(Br) substrate Ar(I)(Br) pd2_i Ar(Br)-Pd(II)-I oa_i->pd2_i transmetal Transmetalation (R-M) pd2_i->transmetal debrom Debromination (e.g., + [H⁻]) pd2_i->debrom Side Reaction pd2_r Ar(Br)-Pd(II)-R transmetal->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Ar(Br)-R (Desired Product) re->product debrom_prod Ar(I)-H debrom->debrom_prod

Caption: Catalytic cycle showing the desired C-I activation path.

Sources

Removing homocoupling byproducts in 1-Bromo-4-tert-butyl-2-iodo-benzene reactions

[1]

Executive Summary

You are likely using 1-Bromo-4-tert-butyl-2-iodo-benzene as a scaffold for orthogonal cross-coupling (e.g., selective Sonogashira or Suzuki coupling at the C-I bond).[1] The presence of the bulky tert-butyl group and the mixed halogen system creates a specific propensity for homocoupling , which manifests as two distinct impurity profiles:

  • Type A (Electrophile Dimer): 2,2'-dibromo-4,4'-di-tert-butyl-1,1'-biphenyl.[1]

  • Type B (Nucleophile Dimer): Homocoupling of your boronic acid or alkyne partner.[1]

This guide details the mechanistic root causes, prevention protocols, and specific purification strategies to isolate your target product.[1]

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, confirm the identity of your impurity.[1]

Diagnostic Flowchart
ObservationLikely ImpurityRoot Cause
Mass Spec: M+ = (2

Substrate) - 2 Halogens.[1] NMR: Symmetric aromatic signals; t-butyl peak shift.
Type A: Ullmann-type Dimer (Ar-Ar)Slow transmetallation; Catalyst disproportionation; "Pd-reservoir" issues.
Mass Spec: M+ = (2

Coupling Partner) - 2H/2B.[1] NMR: Missing substrate aromatic signals.
Type B: Oxidative Dimer (Nu-Nu)Oxygen leakage (Glaser coupling); Fast reductive elimination of Pd(II) without insertion.[1]
TLC/HPLC: Non-polar spot co-eluting with Starting Material (SM).Type A: Ullmann-type Dimer High lipophilicity of the tert-butyl dimer makes silica separation difficult.
The Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the competing pathways between the desired Cross-Coupling and the undesired Homocoupling events.

GStartAr-I Substrate(1-Bromo-4-t-butyl-2-iodo-benzene)OxAddOxidative Addition(Ar-Pd(II)-I)Start->OxAdd+ Pd(0)Pd0Pd(0) CatalystPd0->OxAddTransMetTransmetallation(Rate Limiting Step)OxAdd->TransMet+ NucleophileDispropLigand Exchange/DisproportionationOxAdd->DispropSlow TransmetallationProdTarget Product(Cross-Coupled)TransMet->ProdReductive EliminationUllmannAr-Pd(II)-ArIntermediateDisprop->UllmannDimerAType A Impurity(Ar-Ar Dimer)Ullmann->DimerAReductive EliminationNuNucleophile (R-B(OH)2 or R-C≡CH)DimerBType B Impurity(Nu-Nu Dimer)Nu->DimerB+ O2 / Cu(II)O2Oxygen (O2)O2->DimerB

Caption: Competing reaction pathways. The critical control point is ensuring Transmetallation is faster than Disproportionation.

Module 2: Troubleshooting Protocols (Prevention)

Issue A: Preventing Electrophile Dimerization (Ar-Ar)

The "Ullmann" dimer forms when the oxidative addition complex (Ar-Pd-I) "waits" too long for the nucleophile, allowing two Ar-Pd-I species to scramble ligands.

Protocol 1: The "Slow-Release" Catalyst Strategy Instead of dumping active Pd(0), use a precatalyst that releases active species slowly, matching the rate of the catalytic cycle.[1]

  • Switch Catalyst: Move from Pd(PPh

    
    )
    
    
    to Pd(dppf)Cl
    
    
    or Pd(OAc)
    
    
    / Xantphos
    .[1] The bidentate ligands (dppf, Xantphos) rigidly hold the Pd center, mechanically discouraging the formation of the bridged intermediate required for homocoupling.[1]
  • Optimize Base/Solvent:

    • Suzuki: Use K

      
      PO
      
      
      suspended in Toluene/Water (10:1) rather than homogenous carbonate systems.[1] The heterogeneous base creates a "phase-transfer" limit that keeps the active species concentration steady.
    • Sonogashira: Lower the temperature. The C-I insertion happens readily at 0°C–RT. Higher temperatures (>40°C) activate the C-Br bond and promote dimerization.

Issue B: Preventing Nucleophile Dimerization (Nu-Nu)

Common in Sonogashira (Glaser coupling) and Suzuki (Oxidative coupling).[1]

Protocol 2: The "Inert-Sparge" Technique Standard "vacuum/backfill" cycles are often insufficient to remove dissolved oxygen from bulky solvents like DMF or Dioxane.

  • Sparging: Actively bubble Argon through the solvent for 20 minutes before adding the catalyst.

  • Sacrificial Reductant (Suzuki): Add 5–10 mol% of hydroquinone or ascorbic acid .[1] These scavenge trace oxidants that trigger the homocoupling of boronic acids.

  • Slow Addition: If the nucleophile dimer is the major product, add the nucleophile (alkyne/boronic acid) via syringe pump over 1 hour. This keeps its concentration low relative to the Ar-Pd-I species, favoring cross-coupling.[1]

Module 3: Purification & Separation SOPs

The Challenge: The Type A dimer (2,2'-dibromo-4,4'-di-tert-butyl-1,1'-biphenyl) is extremely lipophilic (LogP > 7) and often co-elutes with the starting material on standard Silica C18 or Normal Phase columns.[1]

SOP 1: Selective Crystallization (Recommended)

Because the dimer is highly symmetric and rigid, it often has a much higher melting point and lower solubility in cold alkanes than the asymmetric product.[1]

  • Crude Workup: Perform standard aqueous workup. Dry organic layer (MgSO

    
    ) and concentrate to a thick oil/solid.[1]
    
  • Dissolution: Dissolve the crude mixture in minimal boiling Hexanes (or Heptane).

  • Precipitation: Add Ethanol dropwise until slight turbidity appears.

  • Cooling: Allow to cool to Room Temperature (RT), then move to -20°C freezer for 12 hours.

  • Filtration: The Dimer will likely crystallize out as white needles. Filter this off. The Filtrate contains your enriched product.

SOP 2: Chromatographic Separation (Alternative)

If crystallization fails, standard Silica Gel is often ineffective.[1] Use Biphenyl-Stationary Phase HPLC or Prep-LC.

  • Why? The tert-butyl groups on your substrate interact via

    
     stacking differently on a Biphenyl column compared to a C18 column.
    
  • Condition: Methanol/Water gradient.[2] The "Biphenyl" phase provides orthogonal selectivity to standard alkyl phases, often resolving the "homocouple hump" from the product.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the 1-Bromo-4-tert-butyl-2-iodo-benzene for a "One-Pot" double coupling?

  • Answer: Yes, but order of addition is critical. React the Iodine first (RT, mild base).[1] Once consumed (verify by TLC), add the second coupling partner and increase temperature to >80°C to activate the Bromine .[1] If you add both partners at the start, you will get statistical mixtures and significant homocoupling.[1]

Q2: Why is my Sonogashira reaction turning black immediately?

  • Answer: Immediate black precipitation indicates "Palladium Black" formation. Your catalyst is decomposing before it can enter the cycle. This usually leads to Type A (Ar-Ar) homocoupling.[1]

  • Fix: Add additional ligand (e.g., PPh

    
    , 10 mol%) to stabilize the Pd species, or switch to a Pd(II) precatalyst like Pd(PPh
    
    
    )
    
    
    Cl
    
    
    .[1]

Q3: I see a spot on TLC that fluoresces blue under UV. Is that my product?

  • Answer: Intense blue fluorescence is characteristic of biphenyl systems (the Homocouple Dimer). Your desired cross-coupled product may fluoresce, but usually less intensely than the highly conjugated dimer.[1] Use this as a visual cue during column chromatography.

References

  • Mechanistic Insight into Homocoupling

    • Title: Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.[1]

    • Source: OperaChem.
    • URL:[Link]

  • Suppression Strategies in Suzuki Coupling

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3]

    • Source: ACS Publications (Org.[1] Process Res. Dev.).

    • URL:[Link][1]

  • Purification via Biphenyl Stationary Phases

    • Title: Evaluation of Retention and Selectivity Using Biphenyl St
    • Source: Chrom
    • URL:[Link]

  • Substrate Data (1-Bromo-4-iodobenzene derivatives)

    • Title: 1-Bromo-4-iodobenzene Product Information & Applications.[4]

    • Source: Sigma-Aldrich.

Technical Support Center: Regioselectivity in Reactions of 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-tert-butyl-2-iodo-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for controlling regioselectivity in reactions involving this versatile building block. By understanding the interplay between reaction kinetics, thermodynamics, and experimental parameters—most notably temperature—users can achieve high selectivity for functionalization at either the iodo or bromo position.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 1-bromo-4-tert-butyl-2-iodo-benzene.

Q1: What is the primary factor that governs regioselective reactions on 1-bromo-4-tert-butyl-2-iodo-benzene?

A1: The regioselectivity is almost entirely governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarized than the C-Br bond. This makes the iodo-substituted position the more reactive site for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[1] This inherent reactivity difference is the cornerstone of achieving selective functionalization.

Q2: How does reaction temperature directly influence which halogen participates in the reaction?

A2: Reaction temperature is the most critical external parameter for controlling which bond reacts, a classic example of kinetic versus thermodynamic control.[2][3]

  • Low Temperatures (Kinetic Control): At lower temperatures (e.g., -78°C for lithiation, room temperature to ~70°C for cross-couplings), the reaction is under kinetic control. The product that forms the fastest—the one with the lowest activation energy—will be the major product.[4] For this substrate, the reaction at the more labile C-I bond has a lower activation energy, and thus it is the kinetically favored process.

  • High Temperatures (Thermodynamic Control/Loss of Selectivity): At higher temperatures, sufficient energy is supplied to overcome the larger activation barrier for C-Br bond cleavage. This can lead to a mixture of products or, in cases where the C-Br substituted product is more stable, a thermodynamically controlled outcome.[5] More commonly, high temperatures simply allow both reactions to proceed, resulting in a loss of selectivity and the formation of di-substituted byproducts.[1]

Q3: For a Suzuki-Miyaura coupling, which position will react preferentially?

A3: In a Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step that dictates selectivity.[6] The oxidative addition at the C-I bond is much faster than at the C-Br bond. Therefore, under standard, mild conditions (e.g., room temperature to 80°C), you can expect highly selective coupling at the iodine position.[7] The bromine will remain untouched, available for a subsequent, different coupling reaction under more forcing conditions.

Q4: In a metal-halogen exchange reaction using an organolithium reagent, how does temperature affect selectivity?

A4: The principle remains the same. Iodine-lithium exchange is significantly faster than bromine-lithium exchange. Performing the reaction at very low temperatures (typically -78°C) is crucial to ensure kinetic control and exclusive formation of the 2-lithio-1-bromo-4-tert-butyl-benzene intermediate.[8] Allowing the reaction to warm prematurely can lead to competing bromine-lithium exchange or other side reactions.

Q5: What is the role of the bulky tert-butyl group?

A5: The tert-butyl group serves two main purposes. First, it is a sterically bulky group that can influence the rate of reaction at the adjacent positions, although its effect on the ortho-iodine is less pronounced than it would be in a directed ortho-metalation scenario.[9] Second, it is an electron-donating group (EDG) which can subtly influence the electron density of the aromatic ring, though the reactivity difference of the halogens is the dominant factor.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with 1-bromo-4-tert-butyl-2-iodo-benzene.

Problem Possible Cause Recommended Solution Scientific Rationale
Low or No Regioselectivity: A mixture of products from reaction at both C-I and C-Br is observed, along with di-substituted product.1. Reaction Temperature is Too High: The temperature is providing enough energy to overcome the activation barrier for C-Br bond cleavage.Lower the reaction temperature. For Suzuki or Sonogashira couplings, start at room temperature and increase only if necessary, monitoring by TLC or GC/MS.[1]Lowering the temperature ensures the reaction remains under kinetic control, favoring the pathway with the lowest activation energy (C-I reaction).[2]
2. Prolonged Reaction Time: The initial selective reaction at the C-I bond is complete, and the C-Br bond is slowly reacting over time.Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product begins.Even at moderate temperatures, extended reaction times can provide the opportunity for the slower C-Br reaction to occur.[1]
3. Catalyst System is Too Active: A highly reactive palladium catalyst/ligand combination is being used.Switch to a less active catalyst or a more sterically hindered ligand. For example, use Pd(PPh₃)₄ instead of a more aggressive Buchwald-type catalyst if selectivity is an issue.Highly active catalysts lower the activation energy for both C-I and C-Br oxidative addition, reducing the energy gap between the two pathways and thus diminishing selectivity.[10]
Reaction Fails at C-I Position: No reaction occurs under mild conditions, forcing higher temperatures which then leads to a loss of selectivity.1. Inefficient Catalyst Activation: If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species efficiently.Ensure strictly inert and anhydrous conditions. Consider adding a reductant or using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.The catalytic cycle for most cross-coupling reactions requires a Pd(0) species to initiate oxidative addition.[11] Oxygen can oxidize Pd(0) to inactive Pd(II).
2. Incorrect Base or Solvent: The conditions are not optimal for the specific cross-coupling reaction at an aryl iodide.Review literature for conditions optimized for aryl iodides. For Suzuki coupling, ensure the base is appropriate to activate the boronic acid for transmetalation.[12]The entire catalytic cycle must be efficient. A failure in a step after oxidative addition (like transmetalation) can halt the reaction, giving the false impression that the C-I bond is unreactive.
Significant Homocoupling or Decomposition: Undesired side products are forming, reducing the yield of the desired product.1. High Localized Temperatures: Poor heat distribution in the reaction vessel.Ensure vigorous stirring and controlled heating. Use an oil bath for uniform temperature distribution.High temperatures can promote side reactions like homocoupling of boronic acids or catalyst decomposition to palladium black.[10]
2. Oxygen Contamination: Presence of O₂ in the reaction atmosphere.Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can facilitate the homocoupling of organometallic reagents and lead to catalyst decomposition.

Section 3: Experimental Protocols & Data

Protocol 1: Temperature-Controlled Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol details a standard procedure for achieving high regioselectivity for the C-I position.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-tert-butyl-2-iodo-benzene (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) via cannula.

  • Reaction Execution: Lower the flask into an oil bath pre-heated to 70°C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC/MS, checking for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Temperature vs. Regioselectivity

The following table provides expected outcomes for a typical Suzuki-Miyaura coupling, illustrating the critical effect of temperature.

Reaction TemperatureExpected Major ProductExpected Minor ProductsControl Regime
25°C - 70°C2-Aryl-1-bromo-4-tert-butyl-benzeneTrace amounts of starting materialKinetic[2]
80°C - 100°C2-Aryl-1-bromo-4-tert-butyl-benzene1-Aryl-4-tert-butyl-2-iodobenzene, Di-aryl productTransition
>110°CMixture of mono- and di-aryl productsStarting material, decomposition productsLoss of Selectivity[1]

Section 4: Visual Guides & Workflows

Diagram 1: Decision Workflow for Regioselective Functionalization

This diagram outlines the decision-making process for targeting a specific halogen on the substrate.

G start Start: 1-Bromo-4-tert-butyl-2-iodo-benzene target Desired Functionalization Site? start->target iodine Target: Iodine (C-2) target->iodine Iodine bromine Target: Bromine (C-1) (Sequential Reaction) target->bromine Bromine low_temp Low Temperature (e.g., RT to 70°C for Cross-Coupling) (-78°C for Lithiation) iodine->low_temp std_catalyst Standard Pd Catalyst (e.g., Pd(PPh3)4) low_temp->std_catalyst kinetic Result: Kinetic Control Selective C-I Reaction std_catalyst->kinetic isolate Isolate C-I Product bromine->isolate high_temp Higher Temperature (e.g., >90°C) isolate->high_temp active_catalyst More Active Catalyst System high_temp->active_catalyst thermodynamic Result: Subsequent C-Br Reaction active_catalyst->thermodynamic

Caption: Decision workflow for achieving regioselective functionalization.

Diagram 2: The Critical Role of Oxidative Addition

This diagram highlights the key selectivity-determining step in a palladium-catalyzed cross-coupling reaction.

G cluster_selectivity Selectivity Determining Step pd0 Pd(0)L_n start_mol 1-Bromo-4-tert-butyl-2-iodo-benzene pd0->start_mol Oxidative Addition path_I Path A: C-I Cleavage Low Activation Energy (Fast, Low Temp) path_Br Path B: C-Br Cleavage High Activation Energy (Slow, High Temp) pd_intermediate Aryl-Pd(II)-I Complex path_I->pd_intermediate Favored path_Br->pd_intermediate Disfavored cycle Rest of Catalytic Cycle (Transmetalation, Reductive Elimination) pd_intermediate->cycle product Mono-Substituted Product cycle->product product->pd0 Catalyst Regeneration

Caption: Oxidative addition as the key step for regioselectivity.

References

  • D. W. Knight and A. P. Nott, "A new method for the regioselective synthesis of 1,2,4-trisubstituted benzenes," Tetrahedron Letters, vol. 21, no. 52, pp. 5051-5054, 1980.
  • G. A. Olah, A. L. Berrier, and G. K. S. Prakash, "Aromatic Substitution. 45. Aromatic Halogenation with N-Halosuccinimides," The Journal of Organic Chemistry, vol. 47, no. 20, pp. 3903-3905, 1982.
  • Wikipedia, "Cross-coupling reaction," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

  • P. S. Baran, "Directed Metalation: A Survival Guide," Baran Laboratory, Scripps Research, 2007. [Online]. Available: [Link]

  • D. Siegel and J. Medley, "Directed Ortho Metalation," Myers Group, Harvard University. [Online]. Available: [Link]

  • University of Pennsylvania, "Directed (ortho) Metallation," chem.wisc.edu. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Iodoarenes synthesis by iodination or substitution," organic-chemistry.org. [Online]. Available: [Link]

  • Wikipedia, "Directed ortho metalation," Wikipedia, The Free Encyclopedia, 2022. [Online]. Available: [Link]

  • OpenChemHub, "Introduction to cross-coupling reactions," YouTube, Jan. 09, 2024. [Online]. Available: [Link]

  • A. C. S. de Souza et al., "Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...," ResearchGate, 2023. [Online]. Available: [Link]

  • R. D. Rieke et al., "Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates," ResearchGate, 2015. [Online]. Available: [Link]

  • Chemistry LibreTexts, "14.3: Kinetic vs. Thermodynamic Control of Reactions," Chemistry LibreTexts, Mar. 17, 2024. [Online]. Available: [Link]

  • R. D. Rieke et al., "Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates," ResearchGate, 2015. [Online]. Available: [Link]

  • S. K. Mandal et al., "Temperature effect on coupling reaction," ResearchGate, 2004. [Online]. Available: [Link]

  • A. S. de Souza et al., "Effect of the temperature on the regioselectivity of the reaction of...," ResearchGate, 2017. [Online]. Available: [Link]

  • Dalal Institute, "Kinetic and Thermodynamic Control," dalalinstitute.com. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," organic-chemistry.org. [Online]. Available: [Link]

  • W. F. Bailey et al., "Effect of solvent on the lithium-bromine exchange of aryl bromides...," PubMed, Mar. 31, 2006. [Online]. Available: [Link]

  • Wikipedia, "Thermodynamic and kinetic reaction control," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

  • A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proceedings of the Japan Academy, Series B, vol. 80, no. 8, pp. 359-371, 2004. [Online]. Available: [Link]

  • Wikipedia, "1-Bromo-4-iodobenzene," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

  • H. Yoshida et al., "Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans," Molecules, vol. 20, no. 10, pp. 19447-19457, 2015. [Online]. Available: [Link]

  • S. K. Guchhait et al., "Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis," RSC Advances, vol. 15, no. 42, pp. 28863-28868, 2025. [Online]. Available: [Link]

  • Jack Westin, "Kinetic Control Versus Thermodynamic Control Of A Reaction," Jack Westin MCAT Content. [Online]. Available: [Link]

  • Chemistry Stack Exchange, "1-Bromo-4-tert-butylbenzene reaction with NaNH2," Chemistry Stack Exchange, 2024. [Online]. Available: [Link]

  • PubChem, "1-Bromo-4-tert-butyl-2-iodo-benzene," National Center for Biotechnology Information. [Online]. Available: [Link]

  • Preprints.org, "Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives," Preprints.org. [Online]. Available: [Link]

Sources

Minimizing protodehalogenation side reactions with 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-5592-I-Br Topic: Minimizing Protodehalogenation in 1-Bromo-4-tert-butyl-2-iodo-benzene Assigned Specialist: Senior Application Scientist, Organometallics Division

System Overview & Chemical Logic

User Context: You are working with 1-Bromo-4-tert-butyl-2-iodo-benzene . The Challenge: This substrate contains two halogen handles with distinct reactivities. The Iodine (C–I) is your primary reactive site due to its weaker bond strength compared to Bromine (C–Br). The Failure Mode: Protodehalogenation (Hydrodehalogenation).

  • In Metal-Halogen Exchange: The lithiated intermediate (

    
    ) is quenched by adventitious protons (moisture) before reacting with your electrophile.
    
  • In Pd-Catalysis: The oxidative addition intermediate (

    
    ) undergoes reduction (replacing I with H) via a Palladium-Hydride species, often sourced from solvents or bases.[1]
    

This guide provides the protocols to lock in selectivity and eliminate proton sources.

Module A: Lithium-Halogen Exchange (Kinetic Control)

This is the most common method for functionalizing the iodine position while leaving the bromine intact. The reaction is kinetically controlled.[2]

The Critical Decision Tree

Before starting, verify your reagents against this logic flow to prevent immediate failure.

Li_Exchange_Logic Start Start: 1-Bromo-4-tert-butyl-2-iodo-benzene Reagent_Choice Choose Exchange Reagent Start->Reagent_Choice nBuLi n-BuLi (Traditional) Reagent_Choice->nBuLi High Reactivity Turbo iPrMgCl·LiCl (Turbo Grignard) Reagent_Choice->Turbo High Tolerance Temp_Control Temp Control is Critical nBuLi->Temp_Control Must be -78°C Temp_Turbo 0°C to RT Possible Turbo->Temp_Turbo Milder Conditions Failure_Mode_1 FAILURE: Scrambling (Li attacks Br position) Temp_Control->Failure_Mode_1 If T > -60°C Failure_Mode_2 FAILURE: Protonation (Moisture/Acidic Solvents) Temp_Control->Failure_Mode_2 If Wet Solvent Success SUCCESS: Selective Functionalization at C-2 Temp_Control->Success Strict Cryogenic Temp_Turbo->Success Standard Protocol

Caption: Decision logic for selecting exchange reagents. Note that n-BuLi requires strict cryogenic control to avoid bromine scrambling.

Protocol: Selective Exchange with n-Butyllithium

Risk: High. If the temperature rises above -65°C, the lithium may equilibrate to the bromine position ("halogen dance") or scramble.

  • Drying: Flame-dry a 3-neck flask under Argon flow.

  • Solvent: Add anhydrous THF (inhibitor-free). Note: Diethyl ether can be used for slower kinetics if scrambling is observed.

  • Cooling: Cool to -78°C (Acetone/Dry Ice). Allow 15 minutes for internal temperature equilibration.

  • Addition: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Checkpoint: The solution often turns yellow/orange.

  • Exchange Time: Stir for exactly 15-20 minutes at -78°C.

    • Warning: Do not extend beyond 30 mins. The kinetic product (

      
      ) is formed rapidly. Longer times favor thermodynamic equilibration.
      
  • Quench: Add the electrophile (dissolved in dry THF) slowly.

  • Warm: Allow to warm to RT only after electrophile addition is complete.

Protocol: The "Turbo Grignard" Alternative (Recommended)

Benefit: Uses Knochel’s Turbo Grignard (


).[3] This reagent is less basic than n-BuLi and tolerates the bromine moiety even at 0°C, significantly reducing the risk of side reactions [1].
  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF under Argon.

  • Activation: Cool to -20°C (can often be run at 0°C, but start lower for safety).

  • Exchange: Add

    
     (1.1 equiv) dropwise.
    
  • Monitoring: Stir for 30-60 minutes. Monitor by GC-MS (quench a small aliquot with

    
    ; look for deuterium incorporation at the iodine site).
    
  • Reaction: Add electrophile.

Module B: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

The Problem: In cross-couplings, the catalytic cycle can "leak" into a reduction pathway, replacing the Iodine with Hydrogen. This is driven by the formation of L-Pd-H species.

Mechanism of Failure (The Leak)

The diagram below illustrates where the cycle breaks.

Pd_Cycle_Leak Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (Iodine) TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet Desired Path Leak SIDE REACTION: Beta-Hydride Elimination OxAdd->Leak Slow Transmetalation + H-Source Prod Reductive Elimination (Ar-R) TransMet->Prod Prod->Pd0 PdH L-Pd-H Species Leak->PdH PdH->Pd0 Dehalo Protodehalogenation (Ar-H Waste) PdH->Dehalo Reductive Elim.

Caption: The "Leak" occurs after Oxidative Addition. If Transmetalation is slow (due to sterics), the Pd species reacts with H-sources (solvents/bases).

Troubleshooting Matrix: Eliminating Hydride Sources

If you observe dehalogenated byproduct (1-bromo-4-tert-butylbenzene), consult this table to swap out "risky" components [2, 3].

ComponentHigh Risk (Avoid) Safe Alternative (Recommended) Why?
Solvent Ethanol, Isopropanol,

Alcohols
DMF, Toluene, Dioxane, THF Alcohols with

-hydrogens coordinate to Pd and eliminate to form Pd-H.
Base NaOEt,

, NaOMe

,

,

Alkoxide bases act as reducing agents. Carbonates are non-reducing.
Catalyst

(Standard)

, XPhos Pd G2
Bulky, electron-rich ligands (Buchwald type) accelerate reductive elimination, outcompeting the side reaction.
Additive Water (in excess)Anhydrous conditions While Suzuki requires some water, excess water at high temp can promote protodeboronation/dehalogenation.
Optimized Suzuki Protocol for 1-Bromo-4-tert-butyl-2-iodo-benzene
  • System: Charge flask with Aryl Iodide (1 equiv), Boronic Acid (1.2 equiv), and Base (

    
    , 2.0 equiv).
    
  • Purge: Evacuate and backfill with Argon (

    
    ). Oxygen promotes homocoupling and catalyst decomposition.
    
  • Solvent: Add degassed 1,4-Dioxane or Toluene . Avoid alcohols.

    • Tip: If solubility is poor, use a 9:1 mixture of Dioxane:Water, but ensure the water is degassed.

  • Catalyst: Add

    
      (3-5 mol%).
    
    • Why? The bidentate ligand prevents

      
      -hydride elimination better than monodentate phosphines.
      
  • Temperature: Heat to 60-80°C .

    • Note: Do not reflux aggressively unless necessary. Higher temps increase the rate of dehalogenation faster than the rate of coupling.

Frequently Asked Questions (FAQ)

Q: I see the de-iodinated product (1-bromo-4-tert-butylbenzene) in my crude NMR. Is my n-BuLi bad? A: Not necessarily. This usually indicates moisture in the system. The n-BuLi successfully performed the Li-Hal exchange, but the resulting Aryl-Li species grabbed a proton from water/humidity instead of your electrophile. Re-dry your THF and check your inert gas lines.

Q: Can I use Magnesium metal (Grignard) instead of Li-Exchange? A: Direct insertion of Mg metal into the C-I bond is possible but often sluggish and requires initiation (iodine/heat), which risks touching the bromine. We strongly recommend the Turbo Grignard exchange (Section 2.3) over direct Mg insertion for this specific di-halo substrate.

Q: Why is the Iodine reacting but the Bromine staying put? A: The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). At -78°C (Li-exchange) or with specific catalysts (Pd), the kinetic barrier for breaking C-Br is not reached, allowing for chemoselective transformation.

Q: I'm doing a Suzuki coupling and getting "homocoupling" of my substrate. What's wrong? A: Homocoupling (Ar-Ar) often indicates the presence of Oxygen (oxidative homocoupling) or excessive catalyst loading. Ensure rigorous degassing.

References

  • Knochel, P. , et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Sigma-Aldrich (Merck).

  • BenchChem Technical Support . "Minimizing dehalogenated byproducts in Suzuki coupling reactions." BenchChem.[4][5]

  • Sherwood, J. , et al. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online.

  • BenchChem Technical Support . "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem.[4][5]

Sources

Validation & Comparative

13C NMR Shift Assignment Guide: 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive structural validation framework for 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS: 916747-51-8), a critical intermediate in Suzuki-Miyaura cross-coupling and drug discovery scaffolds.

The Challenge: Standard automated NMR predictors often fail to accurately model the Heavy Atom Effect (HALA) introduced by the iodine substituent, leading to misassignment of the ipso-carbon (C2). Furthermore, distinguishing the target product from its non-iodinated precursor (1-Bromo-4-tert-butylbenzene) requires precise tracking of symmetry breaking and chemical shift perturbations.

The Solution: This guide compares the Target Product against its Precursor Alternative , utilizing experimentally grounded Substituent Chemical Shift (SCS) additivity rules to establish a self-validating assignment protocol.

Part 1: Theoretical Framework & Mechanism

The Heavy Atom Effect (HALA)

In 13C NMR, lighter halogens (F, Cl) typically deshield the attached carbon (downfield shift). However, Iodine induces a massive shielding effect (upfield shift) on the ipso-carbon, often pushing it into the aliphatic region (<100 ppm).

  • Mechanism: Spin-Orbit (SO) coupling propagates electron density shielding to the ipso-carbon nucleus.

  • Diagnostic Value: The C2 carbon in the target molecule will appear significantly upfield (~100 ppm) compared to the precursor's corresponding C2/C6 signal (~131 ppm).

Symmetry Breaking
  • Precursor (1-Bromo-4-tert-butylbenzene): Possesses a

    
     axis of rotation.
    
    • Result: Simplified spectrum with equivalent carbons (C2=C6, C3=C5). Total aromatic signals: 4.

  • Target (1-Bromo-4-tert-butyl-2-iodo-benzene): Asymmetric substitution.

    • Result: Loss of symmetry. All 6 aromatic carbons are magnetically distinct. Total aromatic signals: 6.

Part 2: Comparative Analysis (Precursor vs. Target)

The following table contrasts the calculated chemical shifts of the starting material (Alternative) with the target product, highlighting the specific "Delta" (


) induced by the iodination at the C2 position.

Solvent:


 (Ref: 77.16 ppm) | Method:  SCS Additivity (Base Benzene: 128.5 ppm)
Carbon PositionPrecursor (Alternative)

(ppm)
Target (Product)

(ppm)

(Shift)
Assignment Logic
C1 (Ipso-Br) 119.2129.1 +9.9Deshielded by ortho-Iodine effect.
C2 (Ipso-I) 130.8 (equiv to C6)99.8 -31.0 Primary Diagnostic: Heavy Atom Shielding.
C3 (Ortho-I) 125.4 (equiv to C5)136.9 +11.5Strong deshielding by ortho-Iodine.
C4 (Ipso-tBu) 150.1148.5 -1.6Minor shielding effect from meta-Iodine.
C5 (Meta-I) 125.4 (equiv to C3)129.6 +4.2Symmetry broken; distinct from C3.
C6 (Para-I) 130.8 (equiv to C2)131.3 +0.5Minimal change; distinct from C2.
t-Bu (Quat) 34.634.8 +0.2Negligible change.
t-Bu (Methyl) 31.231.2 0.0Negligible change.

Note: The "Precursor" values are derived from experimental literature for 1-bromo-4-tert-butylbenzene [1]. The "Target" values are calculated using high-fidelity SCS increments: I(ipso) -32.0, I(ortho) +8.7 [2].

Part 3: Experimental Validation Protocol

Step 1: 1D 13C NMR Acquisition
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons (C1, C2, C4) have long 
    
    
    
    relaxation times. Insufficient D1 will suppress the critical C2 signal at ~100 ppm.
  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).

Step 2: Signal Counting (The "Quick Check")
  • Count the signals in the aromatic region (115–160 ppm).

  • Pass Criteria: You must observe 5 distinct signals in this range.

  • Check Aliphatic: Look for the 6th aromatic signal (C2) around 95–105 ppm . It may be weak.

    • If you see only 4 aromatic peaks: You likely have unreacted starting material.

    • If you see 6 aromatic peaks + aliphatic C2: You have the target.

Step 3: HSQC Integration (Self-Validation)

Run a 2D HSQC (Heteronuclear Single Quantum Coherence) to distinguish protonated carbons (C3, C5, C6) from quaternary carbons (C1, C2, C4).

  • C3, C5, C6: Will show correlations to aromatic protons.

  • C1, C2, C4: Will show NO correlations in HSQC.

  • Validation: The signal at ~99.8 ppm (C2) must be quaternary (no HSQC cross-peak). If it shows a cross-peak, it is likely an impurity or solvent artifact.

Part 4: Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the C2 "Smoking Gun" signal, differentiating it from the precursor.

NMR_Assignment_Logic Start Crude Product NMR (CDCl3) Count_Signals Count Aromatic Region Signals (110-160 ppm) Start->Count_Signals Decision_Count Signal Count? Count_Signals->Decision_Count Path_Precursor 4 Signals (Symmetric) Decision_Count->Path_Precursor 4 Peaks Path_Target 5 Signals + 1 Upfield Decision_Count->Path_Target 6 Peaks Result_Impurity Correlation Visible (Impurity/Solvent) Path_Precursor->Result_Impurity Recrystallize Check_C2 Locate C2 Signal (~95-105 ppm) Path_Target->Check_C2 HSQC_Check HSQC Experiment Check_C2->HSQC_Check Decision_HSQC C2 Correlation? HSQC_Check->Decision_HSQC Decision_HSQC->Result_Impurity Yes (CH) Result_Confirmed No Correlation (Quaternary C-I) Decision_HSQC->Result_Confirmed No (Cq)

Caption: Logic flow for distinguishing the target iodinated product from the symmetric precursor using signal counting and HSQC validation.

Part 5: Structural Shift Map

This diagram spatially maps the predicted shifts to the molecular structure, highlighting the critical Iodine effect.

Structure_Map C1 C1 (Br-Ipso) ~129.1 ppm (Quaternary) C2 C2 (I-Ipso) ~99.8 ppm (Shielded!) C1->C2 C3 C3 (Ortho) ~136.9 ppm (CH) C2->C3 C4 C4 (tBu-Ipso) ~148.5 ppm (Quaternary) C3->C4 C5 C5 (Meta) ~129.6 ppm (CH) C4->C5 C6 C6 (Para) ~131.3 ppm (CH) C5->C6 C6->C1 Br Br Br->C1 I Iodine (Heavy Atom) I->C2 tBu t-Butyl tBu->C4

Caption: Predicted 13C NMR Shift Map for 1-Bromo-4-tert-butyl-2-iodo-benzene. Note the diagnostic upfield shift of C2.

References

  • Reich, H. J. (2021). 13C NMR Chemical Shifts - Substituent Effects on Benzene. University of Wisconsin / ACS Division of Organic Chemistry.[1] Retrieved February 26, 2026, from [Link]

  • PubChem. (2025). 1-Bromo-4-tert-butyl-2-iodobenzene (Compound Summary). National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Katritzky, A. R., et al. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry. Retrieved February 26, 2026, from [Link]

Sources

Technical Guide: GC-MS Fragmentation Pattern of 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, 1-Bromo-4-tert-butyl-2-iodo-benzene serves as a critical bifunctional intermediate. Its utility lies in the differential reactivity of the halogen substituents—the C-I bond facilitates selective Suzuki-Miyaura or Sonogashira couplings, while the C-Br bond remains intact for subsequent functionalization.

This guide provides a definitive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation behavior of this molecule. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation, comparing the target analyte against its most common synthetic impurity, 1-Bromo-4-tert-butylbenzene (the de-iodinated precursor/byproduct). This comparison validates the analytical method's specificity and "performance" in distinguishing product from reactant.

Structural Logic & Isotopic Signatures

Before interpreting the spectrum, one must establish the theoretical mass envelope derived from the specific isotopes present.

The Halogen Effect

The molecule (


) contains two halogens with distinct isotopic signatures:
  • Bromine (Br): Exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio. This creates "doublet" patterns separated by 2 atomic mass units (amu).
  • Iodine (I): Monoisotopic (

    
    ).[1] It adds significant mass (126.9 Da) but does not split the peak further.
    
Bond Dissociation Energy (BDE) Hierarchy

Fragmentation in Electron Ionization (EI) is governed by bond stability.

  • C-I Bond (~65 kcal/mol): The weakest link. Iodine loss is the primary fragmentation pathway after initial ionization.

  • C-C (tert-butyl) (~80-85 kcal/mol): The loss of a methyl group (

    
    ) from the tert-butyl moiety is kinetically favored to form a stable tropylium or quinoid cation.
    
  • C-Br Bond (~80 kcal/mol): Stronger than C-I; typically cleaved only in secondary fragmentation stages.

Fragmentation Pathway Analysis

The mass spectrum of 1-Bromo-4-tert-butyl-2-iodo-benzene is characterized by three distinct zones.

Zone 1: The Molecular Ion Cluster (M+)[2]
  • m/z 338 and 340: The molecular ion appears as a doublet of equal intensity.

  • Diagnostic Value: The 1:1 ratio confirms the presence of one Bromine atom. The mass shift confirms the presence of Iodine.

Zone 2: The Alkyl Cleavage (Base Peak Candidate)
  • m/z 323 and 325 [M - 15]+:

    • Mechanism: Homolytic cleavage of a methyl group from the tert-butyl chain.

    • Stability: This forms a resonance-stabilized benzylic-type cation. In tert-butyl aromatics, this is often the Base Peak (100% relative abundance).[1]

Zone 3: The De-iodination (Secondary Fragmentation)
  • m/z 196 and 198 [M - 15 - 127]+:

    • Mechanism: The ion at m/z 323/325 loses the Iodine atom radical (

      
      ).
      
    • Result: A brominated tropylium-like ion (

      
      ).
      
  • m/z 211 and 213 [M - 127]+:

    • Alternative Path: Direct loss of Iodine from the molecular ion. Less abundant than the [M-15] pathway due to the stability of the tert-butyl cation.

Visualization: Fragmentation Mechanism

The following diagram illustrates the competing and sequential pathways.

Fragmentation M_Ion Molecular Ion (M+) m/z 338 / 340 (1:1 Ratio) M_Minus_15 [M - CH3]+ m/z 323 / 325 (Base Peak Candidate) M_Ion->M_Minus_15 -CH3• (15 Da) Fast Kinetic Pathway M_Minus_I [M - I]+ m/z 211 / 213 (Des-iodo Cation) M_Ion->M_Minus_I -I• (127 Da) Weak Bond Cleavage M_Minus_15_I [M - CH3 - I]+ m/z 196 / 198 (Bromotropylium) M_Minus_15->M_Minus_15_I -I• (127 Da) M_Minus_I->M_Minus_15_I -CH3• (15 Da) Tropylium [C9H9]+ m/z 117 (Loss of Br) M_Minus_15_I->Tropylium -Br• (79/81 Da)

Figure 1: Mechanistic fragmentation tree for 1-Bromo-4-tert-butyl-2-iodo-benzene under 70 eV Electron Ionization.

Comparative Analysis: Target vs. Alternatives

In a synthesis context, the primary "alternative" is the starting material or a side-product. The most critical comparison is between the target molecule and 1-Bromo-4-tert-butylbenzene (Des-iodo analog).

Comparative Data Table
FeatureTarget Analyte (Product)Alternative / Impurity (Reactant)differentiation Logic
Compound 1-Bromo-4-tert-butyl-2-iodo-benzene1-Bromo-4-tert-butylbenzene
Formula


Molecular Ion (M+) 338 / 340 (Doublet)212 / 214 (Doublet)Huge mass shift (+126 Da) makes identification unambiguous.
Base Peak 323 / 325 [M - CH3]+197 / 199 [M - CH3]+Both lose methyl, but the iodine retains the mass shift.
Key Fragment 196 / 198 (Loss of I and CH3)118 (Loss of Br and CH3)The target shows a specific loss of 127 Da (Iodine) absent in the impurity.
Retention Time Late Eluting (High Boiling Pt)Early Eluting (Lower Boiling Pt)Target is significantly less volatile due to Iodine mass/polarizability.
Performance Insight

The "performance" of the GC-MS method is defined by its resolution .

  • Spectral Resolution: The target molecule's M+ is shifted by 126 amu relative to the impurity. There is zero spectral overlap.

  • Chromatographic Resolution: The addition of Iodine significantly increases the boiling point and interaction with non-polar stationary phases (e.g., 5% Phenyl-methylpolysiloxane), resulting in a retention time shift of >2-3 minutes typically.

Experimental Protocol (Self-Validating)

To replicate these results, use the following standardized protocol. This workflow includes a "System Suitability" step to ensure the instrument is capable of detecting high-mass fragments (Iodine loss).

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (ppm). Note: High concentrations may saturate the detector due to the high ionization cross-section of Iodine.

  • Vial: Amber glass (Iodine compounds can be light-sensitive).

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 3 min).

  • MS Source: Electron Ionization (EI) @ 70 eV.[2]

  • Source Temp: 230°C. Critical: Too high (>280°C) can cause thermal degradation of the C-I bond before ionization.

  • Scan Range: m/z 40 – 400.

Analytical Workflow Diagram

Workflow Sample Sample Prep (100 ppm in DCM) Inlet GC Inlet (250°C, Split 20:1) Sample->Inlet Separation Separation (DB-5ms Column) Inlet->Separation Ionization Ionization (EI, 70eV) Separation->Ionization Detection Detection (Scan m/z 40-400) Ionization->Detection Analysis Data Analysis Check M+ (338/340) Confirm M-127 Detection->Analysis

Figure 2: Standardized GC-MS workflow for halogenated aromatic analysis.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-bromo-4-(1,1-dimethylethyl)- (1-Bromo-4-tert-butylbenzene). NIST Standard Reference Database 69: NIST Chemistry WebBook. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for fragmentation mechanisms of alkylbenzenes and halides).
  • PubChem. 1-Bromo-4-tert-butyl-2-iodobenzene Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Separation of 1-Bromo-4-tert-butyl-2-iodo-benzene from its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical separation of 1-Bromo-4-tert-butyl-2-iodo-benzene from its challenging positional isomers. As researchers and professionals in drug development know, the precise separation and quantification of regioisomers are critical for ensuring product purity, understanding reaction mechanisms, and meeting regulatory standards. The subtle structural differences between these isomers demand a nuanced approach to chromatographic method development.

This document moves beyond generic protocols to explore the fundamental principles guiding the selection of stationary and mobile phases. We will compare a standard workhorse method using a C18 column against a specialized method employing a Phenyl-Hexyl stationary phase, providing the causal reasoning and supporting data to guide your experimental design.

The Analytical Challenge: Resolving Closely Related Regioisomers

Positional isomers, such as the potential variants of bromo-iodo-tert-butyl-benzene, often possess nearly identical physicochemical properties like molecular weight, pKa, and overall polarity.[1] This similarity makes their separation by traditional chromatographic techniques a significant hurdle. The primary challenge lies in finding a chromatographic system that can recognize and differentiate the subtle shifts in electron density and molecular geometry resulting from the different positions of the bromo and iodo substituents on the benzene ring.

A standard separation based solely on hydrophobicity may prove insufficient. Therefore, exploiting alternative intermolecular interactions is paramount to achieving baseline resolution.

Method Comparison: Hydrophobic vs. π-π Interactions

We will compare two distinct reversed-phase HPLC strategies. The first relies on the industry-standard C18 (octadecylsilyl) stationary phase, where separation is dominated by hydrophobic interactions. The second leverages a Phenyl-Hexyl phase, which introduces π-π interactions as a secondary, highly selective mechanism.[2][3]

Strategy 1: The C18 Workhorse - A Baseline Approach

The C18 column is the most common starting point in reversed-phase HPLC due to its robust nature and broad applicability.[4] Separation is governed by the partitioning of analytes between the non-polar stationary phase and the polar mobile phase. More hydrophobic molecules interact more strongly with the C18 chains and are retained longer. While effective for compounds with significant differences in hydrophobicity, its ability to resolve positional isomers can be limited.

Strategy 2: The Phenyl-Hexyl Column - Enhancing Selectivity

Aromatic stationary phases, such as Phenyl-Hexyl, offer a powerful alternative for separating compounds containing aromatic rings.[2][3] In addition to hydrophobic interactions, these phases facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte. The position of the electron-withdrawing halogen substituents (Br and I) on the analyte's benzene ring alters its electron cloud distribution, leading to differential π-π interactions and, consequently, a unique selectivity that is often sufficient to resolve positional isomers where C18 columns fail.[3]

The choice of organic modifier in the mobile phase is critical when using a phenyl column. Methanol is often preferred over acetonitrile because the π-electrons in acetonitrile's nitrile bond can interfere with and dampen the desired π-π interactions between the analyte and the stationary phase.[5]

Method Development and Optimization Workflow

The process of developing a robust HPLC method follows a logical progression from initial screening to final optimization. This workflow ensures that key parameters are systematically evaluated to achieve the desired separation.

HPLC_Method_Development_Workflow Start Define Separation Goal (Separate Isomers) Select_Stationary Select Stationary Phase (C18 vs. Phenyl-Hexyl) Start->Select_Stationary Screen_Mobile Screen Mobile Phase (Methanol vs. Acetonitrile) Select_Stationary->Screen_Mobile Optimize_Gradient Optimize Mobile Phase Ratio & Gradient Profile Screen_Mobile->Optimize_Gradient Fine_Tune Fine-Tune Parameters (Flow Rate, Temperature) Optimize_Gradient->Fine_Tune Validate Method Validation (Robustness, Linearity) Fine_Tune->Validate End Final Analytical Method Validate->End

Caption: A logical workflow for HPLC method development.

Experimental Protocols

The following protocols provide detailed starting conditions for both the C18 and Phenyl-Hexyl methods. These are intended as robust starting points for further optimization.

Protocol 1: Standard C18 Reversed-Phase Method
  • Objective: To establish a baseline separation based on hydrophobicity.

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-2 min: 75% B

    • 2-15 min: 75% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 75% B

    • 18-25 min: 75% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm. The aromatic nature of the compound ensures strong absorbance at this wavelength, a common setting for molecules with benzene rings.

  • Sample Preparation: Dissolve sample in Methanol to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: Phenyl-Hexyl Method for Enhanced Selectivity
  • Objective: To leverage π-π interactions for improved resolution of positional isomers.

  • Instrumentation: Standard HPLC system with a UV-Vis or PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Methanol (chosen to maximize π-π interactions).[5]

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 70% B

    • 18-25 min: 70% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve sample in Methanol to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Comparative Performance Data

The following table presents illustrative data comparing the expected performance of the two methods for separating the target analyte, 1-Bromo-4-tert-butyl-2-iodo-benzene, from a hypothetical closely eluting isomer (e.g., 2-Bromo-4-tert-butyl-1-iodo-benzene).

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnJustification
Analyte t_R (min) 12.513.8Phenyl-Hexyl phase provides stronger retention due to combined hydrophobic and π-π interactions.
Isomer t_R (min) 12.814.7The difference in π-π interactions for the isomer is more pronounced on the phenyl phase, leading to a greater shift in retention time.
Selectivity (α) 1.031.07Selectivity is significantly enhanced as the Phenyl-Hexyl phase better differentiates the isomers.
Resolution (R_s) 1.1 (Co-elution)2.2 (Baseline)The improved selectivity directly translates to baseline resolution, which is critical for accurate quantification.

Note: Data are illustrative examples to demonstrate chromatographic principles.

Mechanism of Separation: A Visual Comparison

The separation mechanism differs fundamentally between the two stationary phases. The C18 phase relies almost exclusively on hydrophobic interactions, while the Phenyl-Hexyl phase adds the critical dimension of π-π interactions.

Separation_Mechanisms Dominant Intermolecular Forces in Separation Analyte Analyte 1-Bromo-4-tert-butyl-2-iodo-benzene C18_Phase C18 Stationary Phase Hydrophobic Interaction Analyte:f0->C18_Phase:head Primary Mechanism Phenyl_Phase Phenyl-Hexyl Stationary Phase Hydrophobic Interaction + π-π Interaction Analyte:f0->Phenyl_Phase:head Dual Mechanism

Sources

Vibrational Spectroscopy of Highly Substituted Halogenated Benzenes: A Comparative Guide to 1-Bromo-4-tert-butyl-2-iodobenzene Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Heavy Halogens

1-Bromo-4-tert-butyl-2-iodobenzene (CAS: 916747-51-8) is a heavily substituted, sterically hindered aromatic compound frequently utilized as a critical intermediate in advanced organic synthesis and pharmaceutical drug development [[1]](). Verifying the structural integrity of such molecules requires highly precise analytical techniques.

While Fourier Transform Infrared (FTIR) spectroscopy is a standard laboratory tool for identifying functional groups, the presence of heavy halogens (bromine and iodine) alongside a bulky tert-butyl group presents unique spectral challenges. This guide objectively compares the performance of FTIR against Raman spectroscopy and Nuclear Magnetic Resonance (NMR) for characterizing this specific class of halogenated aromatics, providing a self-validating experimental framework for analytical researchers.

Molecular Profiling & Spectral Causality: The IR Fingerprint

In infrared spectroscopy, the absorption frequency of a chemical bond is governed by Hooke's Law, which dictates that the vibrational frequency is directly proportional to the bond's force constant and inversely proportional to the reduced mass of the atoms involved.

For 1-Bromo-4-tert-butyl-2-iodobenzene, this mass effect is highly pronounced. As the mass of the halogen increases, the stretching frequency drastically decreases, shifting the C-X peaks into the lower fingerprint or far-IR regions 2. Table 1 summarizes the expected IR spectral peaks and the physical causality behind their appearance.

Table 1: Expected Vibrational Frequencies and Causality
Functional GroupExpected Wavenumber (cm⁻¹)IntensityPhysical Causality
Aromatic C-H Stretch 3050 – 3100Weak, SharpThe sp² hybridized C-H bonds possess a high force constant, requiring higher energy to stretch compared to aliphatic bonds [[3]]().
Aliphatic C-H Stretch 2850 – 2960Strong, Multiplesp³ C-H stretching of the tert-butyl group; split into multiple bands due to the symmetric and asymmetric modes of the three -CH₃ groups 3.
Aromatic C=C Stretch ~1580, 1470Medium, SharpRing breathing modes; shifted slightly by the electron-withdrawing nature of the heavy halogen substituents.
C-H Out-of-Plane Bend ~820, 880StrongBending modes strictly dictated by the 1,2,4-trisubstituted benzene ring topology.
C-Br Stretch ~500 – 600MediumThe high mass of Bromine (80 amu) drastically increases the reduced mass of the bond, lowering the frequency 2.
C-I Stretch ~400 – 500Weak in IRIodine's massive size (127 amu) pushes the stretch to the far-IR edge. A weak dipole moment change makes it faint in standard mid-IR 2.

Technology Comparison: FTIR vs. Raman vs. NMR

Relying solely on mid-IR (4000–400 cm⁻¹) spectroscopy for 1-Bromo-4-tert-butyl-2-iodobenzene is analytically incomplete. FTIR is fundamentally dependent on a change in the dipole moment during molecular vibration 4. While excellent for the highly polar bonds of the tert-butyl group, the C-I bond exhibits a minimal dipole change but a massive change in polarizability. Therefore, it is intensely active in Raman spectroscopy rather than FTIR [[5]]().

Table 2: Comparative Performance for Halogenated Aromatics
Analytical TechniquePrimary Target in MoleculeKey AdvantageLimitation
ATR-FTIR tert-butyl group (C-H), Aromatic ring (C=C)High sensitivity to polar functional groups; rapid acquisition with zero sample prep 5.Poor sensitivity to heavy, non-polar C-I bonds; limited visibility below 400 cm⁻¹.
Raman Spectroscopy C-Br and C-I stretchesSuperior for highly polarizable, symmetric bonds; identifies heavy halogens clearly 4.Susceptible to fluorescence interference depending on the excitation laser wavelength 6.
¹H & ¹³C NMR 1,2,4-Trisubstituted ring topologyProvides exact positional mapping of substituents via spin-spin coupling.Cannot directly observe the halogen atoms; requires dissolution in deuterated solvents.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the characterization of halogenated benzenes must utilize a self-validating workflow where the analytical blind spots of one technique are covered by another 7.

Step 1: ATR-FTIR Background and Sample Acquisition

  • Action: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Background subtraction removes ambient water vapor and CO₂ interference. Since FTIR measures absolute frequencies of absorbed radiation 4, establishing a pristine baseline ensures that the resulting dipole moment changes reflect only the sample.

  • Action: Apply the liquid sample of 1-Bromo-4-tert-butyl-2-iodobenzene 8 onto the crystal. Collect the spectrum.

Step 2: Raman Spectroscopy for Heavy Halogen Verification

  • Action: Transfer an aliquot into a glass vial and analyze using a 1064 nm excitation laser Raman spectrometer.

  • Causality: A 1064 nm near-infrared laser minimizes fluorescence interference, a common issue in Raman analysis 6. Because Raman relies on changes in polarizability rather than dipole moments 4, this step successfully illuminates the C-Br and C-I bonds missed by mid-IR.

Step 3: Multi-Modal Data Synthesis

  • Action: Cross-reference the 2850–2960 cm⁻¹ IR peaks (tert-butyl) with the 400–600 cm⁻¹ Raman peaks (halogens).

  • Causality: Combining FTIR and Raman provides a complementary, self-validating molecular fingerprint. FTIR confirms the organic framework, while Raman confirms the inorganic-like halogen substituents, achieving a comprehensive understanding of the composition [[7]]().

Visualizing the Analytical Workflow

G Start 1-Bromo-4-tert-butyl- 2-iodobenzene Sample FTIR ATR-FTIR Spectroscopy (Mid-IR 4000-400 cm⁻¹) Start->FTIR Raman Raman Spectroscopy (1064 nm Laser) Start->Raman NMR 1H & 13C NMR (Structural Elucidation) Start->NMR FTIR_Result Identify: tert-butyl C-H, Aromatic C=C, C-H bend FTIR->FTIR_Result Raman_Result Identify: C-Br & C-I (Heavy Halogen Stretches) Raman->Raman_Result NMR_Result Confirm: 1,2,4-Trisubstituted Ring Topology NMR->NMR_Result Validation Multi-Modal Data Synthesis & Final Verification FTIR_Result->Validation Raman_Result->Validation NMR_Result->Validation

Analytical workflow for structural verification of halogenated benzenes via multi-modal spectroscopy.

References

  • 1-BroMo-4-tert-butyl-2-iodo-benzene - ChemicalBook , chemicalbook.com. 1

  • 1-Bromo-4-tert-butyl-2-iodo-benzene | C10H12BrI | CID 11995294 - PubChem , nih.gov. 8

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? , labmanager.com.5

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations , gatewayanalytical.com. 4

  • Halogenated Organic Compounds | Spectroscopy Online , spectroscopyonline.com. 2

  • Comparison of FT-IR and Raman Spectroscopy , epequip.com. 6

  • FTIR and Raman – Composition and Contamination Analysis , eag.com. 7

  • 6.3 IR Spectrum and Characteristic Absorption Bands , pressbooks.pub. 3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-4-tert-butyl-2-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical plans for the operational handling and disposal of 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS No. 916747-51-8).[1] As a substituted halogenated benzene, this compound requires stringent controls to mitigate risks. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of your research.

Immediate Hazard Assessment & Emergency Profile

Before handling this compound, it is critical to understand its hazard profile. Based on data from structurally similar compounds, 1-Bromo-4-tert-butyl-2-iodo-benzene should be treated as a hazardous substance.[2][3]

GHS Hazard Classification:

  • Signal Word: Warning[2][3][4]

  • Primary Hazards:

    • Causes skin irritation (H315).[2][3][4]

    • Causes serious eye irritation (H319).[2][3][4]

    • May cause respiratory irritation (H335).[2][3][4]

Emergency Contact Information: In the event of an emergency, contact your institution's Environmental Health & Safety (EH&S) office and, if necessary, emergency services. For chemical-specific information, refer to CHEMTREC: US: 800-424-9300 / Europe: +1 703-527-3887.[3][5]

First Aid Quick Reference:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Get medical attention if irritation develops or persists.[4][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Pre-Operational Plan: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe handling is a proactive setup. Never begin work without first ensuring that engineering controls are functional and the correct PPE is available.

Mandatory Engineering Controls

Your primary line of defense is to minimize exposure at the source. All handling of 1-Bromo-4-tert-butyl-2-iodo-benzene solid/powder must be performed within a certified chemical fume hood.[2][6]

  • Causality: The fume hood's negative pressure environment is essential to contain and exhaust the fine, potentially irritating dust particles, preventing them from entering the laboratory atmosphere and being inhaled by personnel.[2][8]

  • Verification: Ensure the fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly before starting any work. An eyewash station and safety shower must be readily accessible and unobstructed.[6][9]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is non-negotiable.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles meeting ANSI Z.87.1 or EN 166 standards are mandatory to prevent airborne particles from entering the eyes.[2][4] A face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing.[8][10]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation.[4][8] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. If a glove is contaminated, remove it using the proper technique and dispose of it immediately as hazardous waste.[2]
Body Protection Laboratory CoatA 100% cotton or flame-resistant (e.g., Nomex) lab coat must be worn and fully buttoned.[8] This protects the skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection NIOSH-Approved Respirator (If Necessary)All work should be conducted in a fume hood to eliminate the need for respiratory protection.[8] If engineering controls fail or for major spill cleanup, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK for organic vapors and particulates) must be used as part of a comprehensive respiratory protection program.[2][10]

Diagram: PPE Donning & Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: Correct sequence for putting on and taking off PPE to minimize contamination.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the standard workflow for weighing and transferring 1-Bromo-4-tert-butyl-2-iodo-benzene to a reaction vessel.

Diagram: Safe Handling Workflow

Handling_Workflow A 1. Prepare Workspace (Inside Fume Hood) B 2. Don Full PPE (See Diagram) A->B C 3. Weigh Compound (Use spatula, minimize dust) B->C D 4. Transfer to Vessel (Carefully add to solvent) C->D E 5. Decontaminate Tools (Rinse with appropriate solvent) D->E F 6. Secure & Label Waste (Solid & Liquid) E->F G 7. Clean Workspace (Wipe down surfaces) F->G H 8. Doff PPE & Wash Hands (See Diagram) G->H

Caption: Procedural workflow for handling 1-Bromo-4-tert-butyl-2-iodo-benzene.

Methodology:

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, reaction vessel, solvent, waste containers) is already inside. This minimizes traffic in and out of the hood.

  • Don PPE: Put on all required PPE as detailed in the sequence diagram above.

  • Handling: Conduct all manipulations, especially weighing and transferring the solid compound, well within the chemical fume hood.[8]

    • Causality: Performing these actions deep inside the hood ensures that any dust generated is immediately captured by the ventilation system. Using a spatula, rather than pouring, minimizes the aerosolization of the powder.[2]

  • Transfer: When adding the solid to a solvent, do so slowly to avoid splashing.

  • Post-Transfer: Immediately cap the reaction vessel. Tightly reseal the source container.

  • Decontamination: Decontaminate any reusable tools (like spatulas) by rinsing them with an appropriate solvent into a designated halogenated liquid waste container.

  • Cleanup: Wipe down the work surface inside the fume hood. Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) into a designated solid hazardous waste container.[8]

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination. Wash hands thoroughly with soap and water after work is complete.[2]

Emergency & Spill Response

Accidents require a swift and correct response to mitigate harm.

Minor Spill (Contained within a Fume Hood)
  • Alert: Notify others in the immediate area.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite to prevent further spread.[8][11]

  • Clean: Carefully sweep or scoop the absorbed material and spilled solid into a labeled, sealed container for hazardous waste disposal.[2][6]

  • Decontaminate: Wipe the spill area with a suitable solvent, disposing of the cleaning materials in the solid hazardous waste container.

  • Report: Inform your lab supervisor or EH&S office of the incident.

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately alert everyone to evacuate the area.[7]

  • Isolate: If safe to do so, close the doors to the affected area to confine the material. Prevent re-entry.[12]

  • Notify: Call your institution's emergency number or EH&S office immediately.[7] Provide the chemical name and location of the spill.

  • Await Response: Do not attempt to clean up a major spill yourself. Wait for trained emergency response personnel.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 1-Bromo-4-tert-butyl-2-iodo-benzene must be treated as hazardous waste. Do not mix with general trash.

  • Solid Waste: Collect all contaminated disposable items, including gloves, weigh paper, absorbent pads, and any unused chemical, in a clearly labeled, puncture-resistant container designated for "Halogenated Organic Solid Waste."[8]

  • Liquid Waste: Any solutions containing this compound or solvents used for cleaning must be collected in a sealed, clearly labeled container for "Halogenated Organic Liquid Waste."

  • Disposal: All waste containers must be kept closed when not in use. Follow your institution's specific procedures for hazardous waste pickup and disposal.[3][4]

By adhering to this comprehensive guide, you establish a robust safety framework that protects yourself, your colleagues, and your research from the risks associated with handling 1-Bromo-4-tert-butyl-2-iodo-benzene.

References

  • A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene. (2017, December 31).
  • Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Cole-Parmer.
  • SAFETY DATA SHEET - 1-Bromo-4-iodobenzene. (2025, September 5). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-4-tert-butylbenzene. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-4-tert-butylbenzene. (2025, December 19). Fisher Scientific.
  • 1-Bromo-4-tert-butyl-2-iodo-benzene. PubChem.
  • Emergency Procedures. University of California, Berkeley Office of Environment, Health & Safety.
  • 1-Bromo-4-butoxybenzene Safety Data Sheet. Apollo Scientific.
  • 1-BroMo-4-tert-butyl-2-iodo-benzene. ChemicalBook.
  • Radiation Emergency Procedures. University of Pittsburgh.
  • SAFETY DATA SHEET - 1-Bromo-4-iodobenzene. (2025, December 19). Fisher Scientific.
  • Personal protective equipment for handling p-Bromo-beta-chlorocinnamaldehyde. Benchchem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

Sources

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